IBT6A-CO-ethyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H22N6O2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C25H22N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h1,3-5,8-13,16,18H,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1 |
InChI Key |
NAQYQSPFDLXJIK-GOSISDBHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is IBT6A-CO-ethyne and its mechanism of action?
An In-Depth Technical Guide to IBT6A-CO-ethyne: A Bioorthogonal Probe for Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chemical probe derived from IBT6A, a known precursor and impurity of the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. The ethyne (B1235809) functional group serves as a bioorthogonal handle, enabling the detection and profiling of Btk and other potential targets through "click chemistry." This guide provides a comprehensive overview of this compound, its mechanism of action, and its application in biomedical research.
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Ibrutinib is a potent and irreversible inhibitor of Btk, and its derivatives are valuable tools for research. IBT6A is structurally related to Ibrutinib and also functions as a Btk inhibitor.[1][2][3][4][5] The addition of a carbonyl-ethyne moiety to IBT6A creates this compound, a versatile probe for activity-based protein profiling (ABPP) and other chemical biology applications.
Chemical Properties and Synthesis
This compound is a synthetic molecule that is not known to occur naturally. Its core structure is based on the pyrazolo[3,4-d]pyrimidine scaffold, which is responsible for its Btk inhibitory activity.
Table 1: Chemical and Physical Properties of IBT6A
| Property | Value |
| Molecular Formula | C22H22N6O |
| Molecular Weight | 386.46 g/mol |
| CAS Number | 1022150-12-4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Note: The properties listed are for the parent compound, IBT6A. The addition of the -CO-ethyne moiety will slightly alter the molecular weight and formula.
Synthesis
The synthesis of this compound would involve the modification of IBT6A. A common synthetic route to introduce a carbonyl-ethyne group is through the acylation of a primary or secondary amine with propiolic acid or an activated derivative thereof. In the case of IBT6A, which possesses a piperidine (B6355638) ring, the nitrogen atom of this ring is a likely site for modification.
Mechanism of Action
This compound, like its parent compounds IBT6A and Ibrutinib, acts as an irreversible inhibitor of Bruton's tyrosine kinase. The mechanism involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of Btk. This covalent modification is a Michael addition reaction, where the cysteine thiol attacks the electrophilic acrylamide (B121943) moiety of Ibrutinib. While IBT6A itself lacks the acrylamide warhead, its inhibitory action on Btk is established. The primary role of the ethyne group is for detection and not for the inhibition itself.
Btk Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated Btk then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT, promoting B-cell proliferation, survival, and differentiation. By irreversibly inhibiting Btk, this compound blocks these downstream signaling events.
Experimental Protocols
This compound is designed for two-step labeling experiments. The general workflow involves treating cells or lysates with the probe, followed by a click chemistry reaction to attach a reporter molecule.
In Vitro Labeling of Recombinant Btk
-
Incubation: Incubate recombinant Btk protein with varying concentrations of this compound in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT) for 1 hour at room temperature.
-
Click Chemistry: To the reaction mixture, add the following click chemistry reagents:
-
Azide-functionalized reporter (e.g., Azide-PEG3-Biotin or a fluorescent azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper chelator (e.g., TBTA)
-
-
Incubation: Incubate the click reaction for 1 hour at room temperature.
-
Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent reporters) or Western blotting and detection with streptavidin-HRP (for biotinylated reporters).
Cellular Labeling and Target Identification
-
Cell Treatment: Treat live cells with this compound for a specified time (e.g., 1-4 hours). Include appropriate controls (e.g., vehicle-treated cells).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Click Chemistry: Perform the click chemistry reaction on the cell lysate as described in section 4.1.
-
Enrichment (for biotinylated probes): If a biotinylated reporter was used, enrich the labeled proteins using streptavidin-coated beads.
-
Analysis:
-
For fluorescently labeled proteins, visualize by in-gel fluorescence scanning.
-
For enriched biotinylated proteins, identify the proteins by mass spectrometry-based proteomics.
-
Data and Applications
Table 2: Biological Activity of Ibrutinib
| Target | IC50 | Assay Type |
| Btk | 0.5 nM | Kinase Assay |
Data for Ibrutinib is provided for context. The potency of this compound may vary.
Applications
-
Target Engagement Studies: Confirming that a drug candidate binds to its intended target in a complex biological system.
-
Competitive Binding Assays: Screening for new inhibitors that compete with this compound for binding to Btk.
-
Off-Target Profiling: Identifying other kinases or proteins that are covalently modified by the probe, which can help in understanding potential side effects of Ibrutinib-related drugs.
-
Visualizing Btk in Cells: Using a fluorescent reporter to visualize the subcellular localization of active Btk.
Conclusion
This compound is a valuable research tool for studying the biology of Bruton's tyrosine kinase and for the development of novel Btk inhibitors. Its bioorthogonal ethyne handle allows for versatile applications in target identification, validation, and visualization. This guide provides a foundational understanding of its properties and a framework for its experimental use. Researchers are encouraged to optimize the described protocols for their specific experimental systems.
References
IBT6A-CO-ethyne: A Technical Guide to a Putative Covalent Inhibitor of Bruton's Tyrosine Kinase (Btk)
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding "IBT6A-CO-ethyne." The following guide is constructed based on available data for the related compound IBT6A, an impurity of the well-characterized Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib (B1684441), and general principles of covalent Btk inhibition. The quantitative data presented herein is illustrative and hypothetical, intended to serve as a template for researchers in the field.
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] Covalent inhibitors, such as Ibrutinib, have demonstrated significant clinical efficacy by forming an irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of Btk, leading to sustained inhibition of its kinase activity.[4][5]
This document provides a technical overview of a putative covalent Btk inhibitor, this compound. While direct experimental data for this specific compound is scarce, its structural relationship to Ibrutinib and the presence of a reactive ethyne (B1235809) group suggest its potential as a tool for studying Btk biology and as a basis for developing novel therapeutic agents. IBT6A is recognized as an impurity of Ibrutinib.[6][7][8][9] The "-CO-ethyne" functionalization suggests a modification intended to create a reactive handle, possibly for use in activity-based protein profiling or click chemistry applications.
Presumed Mechanism of Covalent Inhibition
This compound is presumed to act as an irreversible covalent inhibitor of Btk, targeting the Cys481 residue within the enzyme's active site.[4] The proposed mechanism involves a Michael addition reaction, where the nucleophilic thiol group of Cys481 attacks the electrophilic warhead of the inhibitor. This forms a stable covalent bond, leading to the irreversible inactivation of Btk and subsequent blockage of downstream signaling pathways.[10]
Btk Signaling Pathway
Btk is a crucial component of multiple signaling cascades initiated by the B-cell receptor (BCR), Toll-like receptors (TLRs), and Fc receptors (FcRs).[11] Upon BCR engagement, a signaling cascade is initiated that ultimately activates Btk. Active Btk then phosphorylates phospholipase Cγ2 (PLCγ2), leading to the generation of second messengers that trigger a calcium influx and activate downstream transcription factors like NF-κB.[2] This signaling cascade is essential for B-cell proliferation, survival, and differentiation.[2][12]
Caption: A simplified diagram of the Btk signaling pathway initiated by the B-cell receptor.
Quantitative Data (Illustrative)
The following tables present hypothetical quantitative data for this compound to serve as a reference for potential experimental outcomes.
Table 1: In Vitro Potency and Binding Kinetics
| Parameter | Value | Description |
| Btk IC50 | 1.2 nM | Concentration of inhibitor required to reduce Btk enzyme activity by 50% in a biochemical assay. |
| kinact/KI | 8.0 x 104 M-1s-1 | Second-order rate constant for covalent bond formation, indicating the efficiency of inactivation. |
| Residence Time (τ) | > 72 hours | The duration for which the inhibitor remains bound to the target protein.[13] |
| Cellular IC50 (Ramos cells) | 15 nM | Concentration of inhibitor required to inhibit Btk-mediated signaling in a cellular context by 50%. |
Table 2: Kinase Selectivity Profile
| Kinase | IC50 (nM) | Fold Selectivity vs. Btk |
| Btk | 1.2 | 1 |
| Tec | 25 | 20.8 |
| Itk | 40 | 33.3 |
| EGFR | > 1000 | > 833 |
| Src | > 1000 | > 833 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of covalent inhibitors. The following are standard protocols used in the evaluation of Btk inhibitors.
Biochemical Btk Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Btk.
Caption: Workflow for a typical biochemical Btk kinase assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT). Dilute purified recombinant Btk enzyme and a suitable substrate in the kinase buffer. Prepare a stock solution of ATP.
-
Inhibitor Plating: Serially dilute this compound in DMSO and add to the wells of a 384-well plate.
-
Kinase Reaction: Add the Btk enzyme to the wells and incubate for a predetermined time to allow for covalent bond formation. Initiate the kinase reaction by adding ATP.
-
Detection: After incubation, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, HTRF).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Btk Inhibition Assay
This assay evaluates the ability of an inhibitor to block Btk activity within a cellular context.
Caption: Workflow for a cell-based Btk inhibition assay.
Methodology:
-
Cell Culture: Culture a B-cell lymphoma cell line (e.g., Ramos) in appropriate media.
-
Inhibitor Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
BCR Stimulation: Stimulate the B-cell receptors by adding an anti-IgM antibody to the wells.
-
Cell Lysis: After a short incubation period, lyse the cells to release intracellular proteins.
-
Detection: Measure the phosphorylation of Btk at Tyr223 (a marker of Btk activation) or a downstream substrate like PLCγ2 using methods such as Western blotting or ELISA.
-
Data Analysis: Determine the cellular IC50 by plotting the inhibition of phosphorylation against the inhibitor concentration.
Target Occupancy Assay
This assay quantifies the percentage of Btk enzyme that is bound by the covalent inhibitor in cells or patient samples.
Caption: Workflow for a target occupancy assay using a competition-based probe.
Methodology:
-
Sample Preparation: Obtain cell lysates from cells or tissues treated with this compound.
-
Probe Competition: Incubate the cell lysates with a biotinylated probe that covalently binds to the Cys481 residue of Btk. In samples where Btk is already occupied by this compound, the probe will be unable to bind.
-
Capture and Detection: Capture the biotinylated probe-Btk complexes on a streptavidin-coated plate. Detect the amount of captured Btk using an anti-Btk antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Quantification: The amount of detectable Btk is inversely proportional to the target occupancy by this compound.
Conclusion
This compound, as a putative ethyne-functionalized derivative of a known Ibrutinib impurity, represents an interesting chemical entity for the study of Btk. While direct experimental evidence is needed, its structural similarity to a potent covalent inhibitor suggests it may exhibit similar inhibitory properties. The ethyne group provides a versatile handle for further chemical modifications, such as the attachment of fluorescent dyes or affinity tags, which would make it a valuable tool for biochemical and cell biological studies of Btk. The experimental protocols and illustrative data provided in this guide offer a framework for the comprehensive characterization of this compound and other novel covalent Btk inhibitors. Further research into its synthesis, biological activity, and selectivity is warranted to fully elucidate its potential.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BTK | DC Chemicals [dcchemicals.com]
- 8. IBT6A | BTK | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ethyne Moiety in IBT6A-CO-ethyne: A Technical Primer on its Application in Click Chemistry for Bruton's Tyrosine Kinase Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the role and application of the ethyne (B1235809) group in IBT6A-CO-ethyne, a derivative of a known Bruton's tyrosine kinase (BTK) inhibitor precursor, for use in click chemistry. This document outlines the chemical basis for its reactivity, experimental considerations, and its potential in the development of advanced molecular probes for BTK-related research.
Introduction to IBT6A and its Ethyne Functionalization
IBT6A is recognized as a precursor and impurity in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.5 nM[1][2]. BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for various B-cell malignancies and autoimmune disorders[3][4]. The chemical formula for IBT6A is C22H22N6O[1][5][6].
The molecule designated "this compound" is a chemically modified version of IBT6A, designed for click chemistry applications. The "-CO-ethyne" suffix indicates the incorporation of a terminal alkyne group through an amide linkage, likely a propargyl amide. This functionalization transforms the IBT6A scaffold into a versatile tool for bioconjugation, allowing for the covalent attachment of various reporter molecules, such as fluorophores, biotin, or affinity tags, through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[7][8][9][10].
The Indispensable Role of the Ethyne Group in Click Chemistry
The terminal ethyne (alkyne) group is one of the two key functional groups in the Nobel Prize-winning CuAAC click reaction, the other being an azide (B81097). This reaction forms a stable triazole linkage between two molecules[7][8][9][10].
The primary role of the ethyne group in this compound is to serve as the reactive handle for this conjugation. The key features of its role are:
-
High Reactivity in CuAAC: The terminal C-H bond of the ethyne group is weakly acidic. In the presence of a copper(I) catalyst, this proton is readily removed to form a copper acetylide intermediate[2][11][12]. This intermediate is highly reactive towards an azide partner.
-
Bioorthogonality: Both the ethyne and azide functional groups are virtually absent in biological systems[7][8]. This bioorthogonality ensures that the click reaction proceeds with high specificity, minimizing side reactions with endogenous molecules.
-
Formation of a Stable Triazole Linkage: The cycloaddition reaction results in a chemically and biologically stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the IBT6A moiety to the desired reporter molecule[11][12].
The mechanism of the CuAAC reaction is depicted below:
Experimental Protocols and Data
While specific experimental data for this compound is not publicly available, a general protocol for its use in a CuAAC reaction can be formulated based on established methodologies.
General Experimental Protocol for CuAAC Labeling
-
Reagent Preparation:
-
Dissolve this compound in a suitable organic solvent such as DMSO to create a stock solution (e.g., 10 mM).
-
Dissolve the azide-containing reporter molecule (e.g., Azide-Fluor 488) in DMSO to a similar concentration.
-
Prepare a stock solution of a copper(I) source. This is often done by mixing a copper(II) salt (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate) in an aqueous buffer. A pre-formed Cu(I) catalyst with a stabilizing ligand like TBTA can also be used.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the buffer (e.g., phosphate-buffered saline), this compound, and the azide-reporter molecule.
-
Initiate the reaction by adding the freshly prepared copper catalyst solution.
-
The final concentrations are typically in the range of 10-100 µM for the reactants and catalyst.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be gently agitated.
-
The reaction is typically tolerant of aqueous environments and a pH range of 4-11.
-
-
Purification and Analysis:
-
The resulting triazole conjugate can be purified using techniques like HPLC or solid-phase extraction.
-
Analysis of the product can be performed using LC-MS and fluorescence spectroscopy (if a fluorescent reporter was used).
-
Hypothetical Quantitative Data
The following table summarizes hypothetical, yet realistic, data for a CuAAC reaction involving this compound.
| Parameter | Value | Method of Determination |
| Reactant Concentration | 50 µM | - |
| Catalyst Concentration | 25 µM (CuSO4/Ascorbate) | - |
| Reaction Time | 2 hours | - |
| Reaction Temperature | 25°C | - |
| Conversion Yield | >95% | HPLC Analysis |
| Product Purity | >98% (post-purification) | LC-MS |
Application in BTK Research: Activity-Based Probes
The primary application of this compound is in the creation of activity-based probes (ABPs) to study BTK. An ABP based on this scaffold would allow for the visualization and quantification of active BTK in complex biological samples, including cell lysates and living cells.
The workflow for such an application is outlined below:
By using an IBT6A-derived probe, researchers can investigate BTK activity levels in different cellular contexts, screen for new BTK inhibitors, and study the downstream effects of BTK signaling.
BTK Signaling Pathway Context
This compound-derived probes would interact with BTK within its native signaling cascade. The diagram below illustrates a simplified representation of the BTK signaling pathway, highlighting the point of inhibition.
Conclusion
The ethyne group in this compound is a critical functional moiety that enables the application of this BTK inhibitor precursor in the versatile and powerful realm of click chemistry. By providing a reactive handle for CuAAC reactions, it allows for the straightforward synthesis of sophisticated molecular probes. These probes are invaluable tools for researchers in drug development and cell biology, facilitating the detailed study of BTK activity, inhibitor screening, and the broader dynamics of B-cell signaling pathways.
References
- 1. IBT6A | BTK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. IBT6A | CymitQuimica [cymitquimica.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]
- 11. IBT6A, 1022150-12-4 | BroadPharm [broadpharm.com]
- 12. Btk inhibitor 1 R enantiomer hydrochloride | IBT6A hydrochloride | Bruton's tyrosine kinase (BTK) inhibitor | CAS# 1553977-42-6 | InvivoChem [invivochem.com]
The Selectivity Profile of Ibrutinib, a Bruton's Tyrosine Kinase Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the selectivity profile of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). As IBT6A is a known impurity of Ibrutinib, understanding the selectivity of the parent compound is critical for researchers investigating any related chemical entities.[1][2] This document outlines the kinase selectivity of Ibrutinib, details the experimental protocols used for its characterization, and visualizes the key signaling pathway it modulates.
Ibrutinib Kinase Selectivity Profile
Ibrutinib is known to be a selective inhibitor of BTK, but it also demonstrates activity against other kinases.[3] The following table summarizes the quantitative data on Ibrutinib's inhibitory activity against a panel of kinases, providing a clear overview of its selectivity.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| BTK | 0.5 | Biochemical | [1][2] |
| TEC | 2.1 | Biochemical | |
| EGFR | 5.2 | Biochemical | |
| ITK | 5.8 | Biochemical | |
| BMX | 6.2 | Biochemical | |
| JAK3 | 16 | Biochemical | |
| BLK | 25 | Biochemical | |
| HER2 (ErbB2) | 94 | Biochemical | |
| LCK | >1000 | Biochemical | |
| FYN | >1000 | Biochemical | |
| SYK | >1000 | Biochemical |
Note: IC50 values can vary depending on the specific assay conditions and are best used for relative comparison.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental methodologies. The following protocols are fundamental to generating the data presented above.
Kinome Scanning
Kinome scanning is a high-throughput method used to assess the interaction of a compound with a large number of kinases. The KINOMEscan™ platform is a widely used example of this technology.[4][5]
Principle: This is a competition binding assay. An immobilized kinase is incubated with a test compound and a tagged, reference ligand that is known to bind to the active site of the kinase. The amount of the reference ligand that remains bound to the kinase is quantified. A reduction in the amount of bound reference ligand indicates that the test compound is competing for the binding site.
Methodology:
-
Immobilization: A panel of recombinant human kinases is individually immobilized on a solid support.
-
Competition: The test compound (e.g., Ibrutinib) at a fixed concentration is added to the immobilized kinases, followed by the addition of a proprietary, biotinylated reference ligand.
-
Incubation: The mixture is allowed to equilibrate.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of bound reference ligand is detected using a streptavidin-conjugated tag (e.g., a fluorescent probe or an enzyme).
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the test compound. This can be used to generate a selectivity score or to select hits for further IC50 determination.[6]
In Vitro Kinase Activity Assays (IC50 Determination)
Once primary targets and off-targets are identified through kinome scanning, their inhibitory potency is quantified by determining the half-maximal inhibitory concentration (IC50).
Principle: These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate (e.g., a peptide or protein that the kinase phosphorylates), ATP (the phosphate (B84403) donor), and a suitable buffer.
-
Inhibitor Addition: The inhibitor (e.g., Ibrutinib) is added in a series of dilutions. A control reaction with no inhibitor is also included.
-
Initiation and Incubation: The reaction is initiated, typically by the addition of ATP, and incubated for a set period at a controlled temperature.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric assays: Using radioactively labeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using phosphorylation-specific antibodies that are labeled with a fluorescent probe.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
BTK Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[7] Dysregulation of this pathway is implicated in various B-cell malignancies.
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.
Experimental Workflow for Selectivity Profiling
The logical flow for characterizing the selectivity of a kinase inhibitor like Ibrutinib is a multi-step process.
Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. vghtc.gov.tw [vghtc.gov.tw]
- 7. dash.harvard.edu [dash.harvard.edu]
Unveiling the Btk Interactome: A Technical Guide to IBT6A-CO-ethyne for Identifying Novel Btk-Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of the novel chemical probe, IBT6A-CO-ethyne, for the discovery and characterization of novel Bruton's tyrosine kinase (Btk) interacting proteins. Btk is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, most notably the B-cell antigen receptor (BCR) signaling cascade, making it a prime therapeutic target for various B-cell malignancies and autoimmune disorders.[1][2] Understanding the full spectrum of Btk's protein-protein interactions is crucial for elucidating its complete biological functions and for the development of next-generation targeted therapies.
This compound is an activity-based probe (ABP) derived from the potent and irreversible Btk inhibitor, Ibrutinib.[3] The core Ibrutinib scaffold provides high affinity and specificity for Btk, while the terminal ethyne (B1235809) (alkyne) group serves as a bioorthogonal handle for "click chemistry." This allows for the covalent attachment of a reporter tag, such as biotin, enabling the selective enrichment and subsequent identification of Btk and its interacting partners from complex biological mixtures using mass spectrometry-based proteomic approaches.
This guide provides a comprehensive overview of the experimental workflow, from cell treatment to data analysis, including detailed protocols for key experiments and illustrative quantitative data.
Core Principles and Experimental Workflow
The identification of Btk-interacting proteins using this compound follows a chemical proteomics strategy known as activity-based protein profiling (ABPP). The general workflow involves several key stages:
-
Cellular Treatment: Live cells are incubated with the this compound probe. The probe's Ibrutinib scaffold directs it to the ATP-binding pocket of Btk, where it forms a covalent bond with a cysteine residue (Cys481).[4] Interacting proteins that are in close proximity to Btk at the time of probe binding can be cross-linked.
-
Cell Lysis: Following treatment, cells are lysed under conditions that preserve protein-protein interactions.
-
Click Chemistry: The alkyne handle on the probe is then covalently linked to an azide-containing reporter tag, most commonly biotin-azide, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6]
-
Affinity Purification: The biotinylated protein complexes are then captured and enriched from the total cell lysate using streptavidin-conjugated beads.
-
Mass Spectrometry and Data Analysis: The enriched proteins are eluted from the beads, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are often employed to differentiate true interactors from non-specific background proteins.[7][8]
Experimental Workflow Diagram
Caption: Experimental workflow for identifying Btk-interacting proteins.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification of Btk-interacting proteins using this compound.
Cell Culture and Probe Treatment
-
Cell Seeding: Plate the desired cell line (e.g., a B-cell lymphoma line) at an appropriate density and allow them to adhere or recover overnight.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. The final concentration for cell treatment should be empirically determined but typically ranges from 1-10 µM.
-
Cell Treatment: Treat the cells with the this compound probe for a predetermined amount of time (e.g., 1-4 hours) at 37°C. Include a vehicle control (DMSO) for comparison.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove excess probe. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation.
Cell Lysis
-
Lysis Buffer Preparation: Prepare a non-denaturing lysis buffer to preserve protein complexes. A common lysis buffer is RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
Click Chemistry Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (typically 1-5 mg of total protein) with the click chemistry reagents. The final concentrations of the reagents should be optimized, but a typical starting point is:
-
Biotin-Azide: 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) Sulfate (CuSO₄): 1 mM
-
Sodium Ascorbate: 1 mM (freshly prepared)
-
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.
Streptavidin Affinity Purification
-
Bead Preparation: Resuspend streptavidin-agarose or magnetic beads in lysis buffer and wash them several times to remove any preservatives.
-
Binding: Add the washed streptavidin beads to the click-reacted lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow for the binding of biotinylated protein complexes.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., varying salt concentrations or detergents) can be performed to minimize background.
-
Elution: Elute the bound proteins from the streptavidin beads. This can be achieved through various methods:
-
Competitive Elution: Incubate the beads with a high concentration of free biotin.
-
Denaturing Elution: Boil the beads in SDS-PAGE sample buffer.
-
On-bead Digestion: Directly digest the bound proteins with trypsin while they are still attached to the beads. This is a common method for preparing samples for mass spectrometry.
-
Sample Preparation for Mass Spectrometry (On-Bead Digestion)
-
Reduction and Alkylation: Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Then, add an alkylating agent (e.g., iodoacetamide) to cap the free thiols.
-
Tryptic Digestion: Wash the beads to remove the reducing and alkylating agents. Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and add trypsin. Incubate overnight at 37°C.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar method to remove any remaining contaminants before LC-MS/MS analysis.
Data Presentation and Interpretation
Quantitative mass spectrometry is essential for distinguishing bona fide Btk interactors from proteins that bind non-specifically to the affinity matrix or the probe. In a typical SILAC experiment, one cell population is grown in "light" medium and the other in "heavy" medium containing stable isotope-labeled amino acids. The "heavy" labeled cells can be used as a control (e.g., treated with a competitor compound or no probe) and mixed with the "light" labeled experimental sample. The ratio of heavy to light peptides for each identified protein indicates its specificity of interaction.
Table 1: Illustrative Quantitative Data for this compound Pulldown
| Protein ID | Gene Name | Protein Name | SILAC Ratio (Probe/Control) | Function |
| P29353 | BTK | Bruton's tyrosine kinase | > 10 | Bait Protein |
| P41229 | LYN | Tyrosine-protein kinase Lyn | 8.2 | Upstream activator |
| P43405 | SYK | Spleen tyrosine kinase | 7.5 | Upstream activator |
| Q9H244 | BLNK | B-cell linker protein | 6.8 | Scaffold protein |
| P51451 | PLCG2 | 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-2 | 6.1 | Downstream effector |
| Q08881 | VAV1 | Proto-oncogene vav | 5.3 | Guanine nucleotide exchange factor |
| P15498 | HSP90AA1 | Heat shock protein HSP 90-alpha | 4.9 | Chaperone protein |
| P62937 | GRB2 | Growth factor receptor-bound protein 2 | 4.2 | Adaptor protein |
This table presents hypothetical data for illustrative purposes. Actual results may vary.
Btk Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that control B-cell proliferation, differentiation, and survival.
Btk Signaling Pathway Diagram
Caption: Simplified B-cell receptor (BCR) signaling pathway involving Btk.
Conclusion
The use of the this compound chemical probe in conjunction with advanced proteomic techniques provides a powerful approach for the unbiased identification of novel Btk-interacting proteins in a cellular context. The detailed protocols and conceptual framework presented in this guide offer a solid foundation for researchers to explore the Btk interactome, leading to a deeper understanding of its biological roles and the potential for developing more effective and selective therapeutic interventions.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. smbp.espci.fr [smbp.espci.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Ibrutinib, a Representative Covalent Ethyne-Containing Compound
Disclaimer: The compound "IBT6A-CO-ethyne" is not found in publicly available scientific literature. However, the nomenclature suggests a molecule with structural similarities to Ibrutinib (B1684441), a well-documented covalent inhibitor containing an ethyne-like functional group. "IBT6A" has been identified as an impurity of Ibrutinib.[1] This guide will focus on the chemical properties and stability of Ibrutinib as a representative and highly relevant compound for researchers, scientists, and drug development professionals interested in this chemical class.
Ibrutinib is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is utilized in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[3][4] Its mechanism of action involves the formation of a covalent bond between the acrylamide (B121943) group of Ibrutinib and a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition.[3][5]
Chemical and Physical Properties
The physicochemical properties of Ibrutinib are crucial for its formulation, delivery, and pharmacokinetic profile. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₄N₆O₂ | [6][7][8] |
| Molecular Weight | 440.5 g/mol | [6][7][9] |
| CAS Number | 936563-96-1 | [6][10] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 149-158°C | [9] |
| pKa | 3.74 | [1][9][12] |
| LogP | 3.6 - 3.97 | [1][7] |
| UV/Vis. λmax | 260 nm | [6] |
Solubility Data
Ibrutinib's solubility is pH-dependent, a critical factor for its oral bioavailability.[13]
| Solvent | Solubility | Source |
| Water (pH 8) | ~0.013 mg/mL | [13] |
| Water (pH 4.5) | 0.003 mg/mL | [1][10][11] |
| 0.1M HCl (pH 1.2) | ~1.6 - 2.07 mg/mL | [11][13] |
| DMSO | ~30 - 44.05 mg/mL | [2][6] |
| Ethanol | ~0.25 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Methanol | Soluble | [9][11] |
Stability Profile
Ibrutinib exhibits varying stability under different stress conditions, which is essential knowledge for its handling, storage, and formulation development.
| Condition | Stability | Degradation Products | Source |
| Storage | ≥ 4 years at -20°C as a solid. Aqueous solutions are not recommended for storage for more than one day. | Not specified for storage. | [6] |
| Acidic Hydrolysis | Significant degradation observed. | One major degradation product (DP-I) and other minor products. | [14][15][16] |
| Alkaline Hydrolysis | Significant degradation observed. | Multiple degradation products (DP-I, DP-II, DP-V, DP-VIII, DP-IX). | [14][15][16][17] |
| Oxidative Stress | Highly sensitive to oxidation, even at room temperature. | Multiple degradation products (DP-III, DP-IV, DP-VI, DP-VII, DP-X). | [14][15][17] |
| Thermal Stress | Stable. | Not specified. | [15][16][18] |
| Photolytic Stress | Stable. | Not specified. | [15][16] |
Experimental Protocols
Synthesis of Ibrutinib (Final Acylation Step)
This protocol outlines the final step in a common synthetic route for Ibrutinib, involving the acylation of the piperidine (B6355638) intermediate.[12][19][20][21]
Materials:
-
(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one (piperidine intermediate)
-
Acryloyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate, anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the piperidine intermediate (1.0 eq) and a base such as TEA or DIPEA (slight excess) in anhydrous DCM or THF.[19][22]
-
Addition of Acylating Agent: Cool the solution in an ice-water bath (0-5°C). Slowly add a solution of acryloyl chloride (1.0 eq) in the same anhydrous solvent.[19][20]
-
Reaction Monitoring: Allow the reaction mixture to stir while gradually warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[19][20]
-
Workup: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid solution.[22] Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[20]
-
Purification: Filter the mixture and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield Ibrutinib.[19]
Stability Indicating RP-HPLC Method for Ibrutinib
This method is suitable for the quantification of Ibrutinib and the detection of its degradation products.[18][23][24][25][26]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector (e.g., Shimadzu, Waters).[18][26]
-
Column: C18 reverse-phase column (e.g., Kromosil 250mm x 4.6 mm, 5µm particle size).[18]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 45:55, v/v).[18]
-
Detection Wavelength: 295 nm.[18]
-
Column Temperature: 30°C.[26]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Ibrutinib in acetonitrile (e.g., 1000 µg/mL). Make further dilutions with the mobile phase to create a series of standard solutions for a calibration curve.[18]
-
Sample Preparation: For bulk drug or formulation analysis, accurately weigh a sample containing a known amount of Ibrutinib, dissolve it in the diluent (mobile phase or acetonitrile), and dilute to the desired concentration within the linear range of the method.[26]
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of Ibrutinib in the sample by comparing its peak area to the calibration curve.
Visualizations
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][27][28][29][30][31][32] The following diagram illustrates the central role of BTK in this pathway and the point of inhibition by Ibrutinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ibrutinib | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 3. Ibrutinib - Wikipedia [en.wikipedia.org]
- 4. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Ibrutinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. [Table, CHEMICAL FORMULA AND STRUCTURE]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. US20170305914A1 - Acid addition salt of ibrutinib - Google Patents [patents.google.com]
- 14. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. benchchem.com [benchchem.com]
- 20. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 21. US20160264584A1 - Method for Preparing Ibrutinib - Google Patents [patents.google.com]
- 22. Method for preparing ibrutinib - Eureka | Patsnap [eureka.patsnap.com]
- 23. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jetir.org [jetir.org]
- 25. farmaciajournal.com [farmaciajournal.com]
- 26. tsijournals.com [tsijournals.com]
- 27. targetedonc.com [targetedonc.com]
- 28. Role of Bruton’s tyrosine kinase in B cells and malignancies | springermedizin.de [springermedizin.de]
- 29. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 30. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 31. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of IBT6A-Ethyne Derivatives for Bruton's Tyrosine Kinase (Btk) Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "IBT6A-CO-ethyne" is a specific, likely proprietary or novel, chemical structure for which public data is unavailable. This guide is constructed based on available information for "IBT6A," an impurity and synthetic precursor related to the Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2] The "-CO-ethyne" moiety is treated as a hypothetical modification to create an activity-based probe, a common strategy in chemical biology. The protocols and data presented are representative examples for such a compound class.
Introduction
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor signaling pathway and is essential for B-cell proliferation, differentiation, and survival.[3] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases. Ibrutinib is a potent, irreversible inhibitor of Btk that has demonstrated significant clinical efficacy.[4]
IBT6A is known as an impurity in the synthesis of Ibrutinib and serves as a precursor for creating Ibrutinib-based derivatives and activity-based probes (ABPs).[1][2] ABPs are powerful tools for studying enzyme function, target engagement, and inhibitor screening. The addition of an ethyne (B1235809) (alkyne) group to a molecule like IBT6A would create a terminal alkyne handle suitable for "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing for the attachment of reporter tags such as fluorophores or biotin.
This document outlines the hypothetical synthesis and detailed characterization of an IBT6A-ethyne derivative, herein termed IBT6A-alkyne , designed as an ABP for Btk research.
Synthesis of IBT6A-Alkyne
The synthesis of IBT6A-alkyne involves a multi-step process starting from commercially available precursors, leading to the core IBT6A structure, followed by functionalization with an alkyne-containing acyl group.
Experimental Protocol: Synthesis
Step 1: Synthesis of IBT6A Core Structure
-
The synthesis of the IBT6A core (an Ibrutinib analogue) generally follows established routes for pyrazolo[3,4-d]pyrimidine-based Btk inhibitors. A plausible route involves the condensation of a substituted pyrazole (B372694) with a pyrimidine (B1678525) derivative.
Step 2: Acylation with an Alkyne Moiety (Hypothetical)
-
Dissolution: Dissolve IBT6A (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent: In a separate flask, prepare a solution of 4-pentynoyl chloride (1.2 eq) in anhydrous DCM.
-
Reaction: Add the 4-pentynoyl chloride solution dropwise to the IBT6A solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane mobile phase.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica (B1680970) gel (gradient elution, 20% to 60% Ethyl Acetate in Hexane) to yield the final product, IBT6A-alkyne.
Characterization of IBT6A-Alkyne
The identity, purity, and structure of the synthesized IBT6A-alkyne must be confirmed using a suite of analytical techniques.
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
Analyze spectra to confirm the presence of characteristic peaks for the pyrazolo[3,4-d]pyrimidine core, the appended acyl-alkyne chain, and the absence of starting material signals.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution (approx. 1 mg/mL) of the compound in an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to determine the exact mass of the [M+H]⁺ ion.
-
Compare the measured mass to the calculated theoretical mass to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of the compound (1 mg/mL) in a 1:1 mixture of acetonitrile and water.
-
Inject 5-10 µL of the solution onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) over 20-30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm) to determine the purity of the compound.
-
Data Summary: IBT6A-Alkyne Characterization
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic protons (7-9 ppm), aliphatic protons of the alkyne chain (~2-3 ppm), and the terminal alkyne proton (~1.9-2.5 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Resonances for aromatic carbons (110-160 ppm), carbonyl carbon (~170 ppm), and alkyne carbons (~70-90 ppm). |
| HRMS (ESI-TOF) | [M+H]⁺ (m/z) | Calculated theoretical mass ± 5 ppm. |
| HPLC | Purity | >95% (as determined by peak area at λ = 254 nm). |
Biological Application Workflow and Mechanism
IBT6A-alkyne is designed to covalently bind to Btk. The workflow for its use and its interaction within the Btk signaling pathway are outlined below.
Diagram: Experimental Workflow for ABP
Caption: Workflow for utilizing IBT6A-alkyne as an activity-based probe.
Diagram: Btk Signaling and Probe Interaction
Caption: Simplified Btk signaling pathway and covalent inhibition by IBT6A-alkyne.
Conclusion
The synthesis of an IBT6A-alkyne probe provides a valuable chemical tool for investigating Btk biology. This guide details a representative synthetic route, essential characterization methods, and a workflow for its application. The successful generation and validation of such a probe would enable researchers to perform target engagement studies, screen for new inhibitors, and visualize active Btk in complex biological systems, thereby advancing drug discovery efforts in oncology and immunology.
References
An In-Depth Technical Guide to IBT6A-CO-ethyne as a Hypothetical Activity-Based Probe for Bruton's Tyrosine Kinase (Btk)
Disclaimer: The following technical guide describes a hypothetical activity-based probe, "IBT6A-CO-ethyne." As of this writing, this specific compound has not been described in the peer-reviewed scientific literature. This document is a scientifically informed projection based on the known chemistry of its parent compound, IBT6A (an impurity of the Btk inhibitor ibrutinib), and established principles of activity-based protein profiling. The experimental protocols and data presented herein are illustrative examples based on common methodologies in the field.
Introduction
Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to study the functional state of enzymes, including kinases, in their native biological contexts. This guide details the conceptual framework, potential synthesis, and proposed application of this compound, a hypothetical, second-generation activity-based probe (ABP) derived from an ibrutinib-related compound, for the specific and covalent labeling of active Btk.
This compound is envisioned as a two-step labeling reagent. The core structure, based on IBT6A, provides the recognition element that directs the probe to the Btk active site. An acrylamide (B121943) "warhead" facilitates a covalent reaction with a conserved cysteine residue (Cys481) in the Btk active site, a mechanism shared with its parent drug, ibrutinib (B1684441). The terminal ethyne (B1235809) (alkyne) group serves as a bioorthogonal handle for "click" chemistry, allowing for the subsequent attachment of reporter tags for visualization or affinity handles for enrichment and identification.
Proposed Synthesis of this compound
The synthesis of this compound from the commercially available precursor IBT6A would likely involve a standard amide coupling reaction. IBT6A possesses a primary amine on the piperidine (B6355638) ring which can be acylated. The reaction would couple IBT6A with propiolic acid, which provides the terminal alkyne functionality.
Proposed Reaction Scheme:
IBT6A + Propiolic Acid --(Coupling Agent)--> this compound
-
Reactants:
-
(R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine (IBT6A)
-
Propiolic acid
-
-
Coupling Agent: A standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like N-hydroxysuccinimide (NHS) or a uronium-based reagent like HATU.
-
Solvent: An anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.
Illustrative Protocol:
-
Dissolve IBT6A (1 equivalent) in anhydrous DMF.
-
Add propiolic acid (1.1 equivalents) and HATU (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
Mechanism of Action and Btk Labeling
This compound is designed to function as a covalent, activity-based probe that targets the ATP-binding site of Btk. The proposed mechanism involves a two-step process:
-
Reversible Binding: The pyrazolopyrimidine core of the probe, inherited from ibrutinib, directs it to the Btk active site where it forms initial, non-covalent interactions.
-
Irreversible Covalent Modification: Once positioned within the active site, the acrylamide moiety acts as a Michael acceptor. The nucleophilic thiol group of the Cysteine 481 residue in Btk attacks the β-carbon of the acrylamide, forming a stable, irreversible covalent bond.
This covalent labeling is activity-dependent, as the probe must gain access to the active site of conformationally active Btk.
Data Presentation: Hypothetical Probe Characterization
The following tables summarize the kind of quantitative data that would be generated to characterize the performance of this compound.
Table 1: In Vitro Btk Labeling Efficiency
| Parameter | Value | Method |
|---|---|---|
| Apparent IC50 (Btk) | 15 nM | Competitive Gel-Based ABPP |
| Labeling kinact/KI | 1.2 x 105 M-1s-1 | Intact Protein Mass Spectrometry |
| Time to >90% Labeling (1 µM probe) | < 10 min | Intact Protein Mass Spectrometry |
| Target Occupancy in Cells (1 µM, 1 hr) | ~95% | Competitive ABPP with a broader probe |
Table 2: Kinome Selectivity Profile
| Kinase Family | % Inhibition (at 1 µM) | Notes |
|---|---|---|
| Btk | >98% | Primary target |
| Tec Family (e.g., Tec, Itk) | 70-85% | Known cross-reactivity of ibrutinib scaffold |
| EGFR Family | < 10% | Minimal off-target activity |
| Src Family | < 15% | Minimal off-target activity |
| Other Kinases | < 5% | Generally high selectivity |
Experimental Protocols
Protocol for In Vitro Btk Labeling Assay (Gel-Based)
This protocol describes a method to visualize the covalent labeling of recombinant Btk by this compound.
-
Reagents:
-
Recombinant human Btk enzyme
-
This compound stock solution (in DMSO)
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA)
-
Click chemistry catalysts: Copper(II) sulfate (CuSO4), Tris(2-carboxyethyl)phosphine (TCEP), and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).
-
SDS-PAGE loading buffer
-
-
Procedure:
-
In a microcentrifuge tube, incubate recombinant Btk (e.g., 100 nM) in kinase assay buffer with varying concentrations of this compound (e.g., 0-10 µM) for 30 minutes at room temperature.
-
Prepare a "click" master mix containing CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM), and the azide-fluorophore (10 µM).
-
Add the click master mix to each Btk reaction and incubate for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled Btk using a gel scanner. The intensity of the fluorescent band corresponds to the extent of probe labeling.
-
Protocol for Mass Spectrometry-Based Identification of Labeled Peptides
This protocol outlines the workflow to confirm the covalent modification of Cys481 on Btk.
-
Probe Labeling and Protein Digestion:
-
Label a larger quantity of recombinant Btk (e.g., 10 µg) with a saturating concentration of this compound (e.g., 10 µM) for 1 hour.
-
Denature the labeled protein in 8 M urea (B33335), reduce disulfide bonds with dithiothreitol (B142953) (DTT), and alkylate free cysteines with iodoacetamide.
-
Dilute the urea concentration and digest the protein overnight with trypsin.
-
-
Enrichment (Optional, for complex samples):
-
Perform a click reaction on the digested peptides with an azide-biotin tag.
-
Enrich the biotinylated peptides using streptavidin-coated beads.
-
Elute the enriched peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the Btk sequence using a search engine (e.g., MaxQuant, Sequest).
-
Specify a variable modification on cysteine corresponding to the mass of the this compound adduct.
-
Identify the peptide containing the modified Cys481 and verify the fragmentation spectrum.
-
Mandatory Visualizations
Caption: Btk Signaling Pathway Downstream of the B-Cell Receptor.
References
An In-depth Technical Guide on the Binding Kinetics of Covalent Inhibitors to Bruton's Tyrosine Kinase (Btk)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific binding kinetics data for a compound explicitly named "IBT6A-CO-ethyne" is not available in the public domain. IBT6A is known as an impurity of the covalent Bruton's Tyrosine Kinase (Btk) inhibitor, Ibrutinib (B1684441).[1][2][3][4] This guide will, therefore, provide a comprehensive overview of the principles and methods for understanding the binding kinetics of covalent inhibitors to Btk, using IBT6A and its parent compound, Ibrutinib, as well as other well-characterized covalent Btk inhibitors, as illustrative examples. The "-CO-ethyne" moiety suggests a reactive "warhead" designed for covalent bond formation, a common feature in this class of inhibitors.
Introduction to Btk and Covalent Inhibition
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[5][6][7][8] This pathway is essential for the development, activation, and survival of B-cells.[7][8] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[6]
Covalent inhibitors represent a powerful class of drugs that form a stable, covalent bond with their target protein.[9][10][11][12][13] In the context of Btk, these inhibitors typically target the Cysteine 481 (Cys481) residue within the ATP-binding pocket, leading to irreversible inactivation of the enzyme.[14][15][16][17][18] This irreversible binding provides a durable pharmacodynamic effect that can outlast the inhibitor's presence in circulation.[15][19]
IBT6A, an impurity of Ibrutinib, is itself a potent Btk inhibitor with a reported IC50 of 0.5 nM.[1][2][3][4] This suggests it shares the core pharmacophore necessary for high-affinity binding to the Btk active site.
Quantitative Data on Btk Inhibitor Binding Kinetics
The potency of covalent inhibitors is best described by the second-order rate constant, k_inact/K_i, which accounts for both the initial non-covalent binding affinity (K_i) and the maximal rate of covalent bond formation (k_inact).[14][20][21][22] A simple IC50 value can be misleading as it is time-dependent for covalent inhibitors.[20][21]
Below is a summary of publicly available kinetic data for several well-characterized covalent Btk inhibitors. This table serves as a reference for the expected range of kinetic parameters for a potent and selective covalent Btk inhibitor.
| Inhibitor | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Target | Notes |
| IBT6A | 0.5[1][2][3][4] | Not Available | Btk | An impurity of Ibrutinib.[1][2][3][4] |
| Ibrutinib | 0.5[2] | 328,000[14] | Btk | First-in-class covalent Btk inhibitor.[9][10][11][12][13] |
| Acalabrutinib (B560132) | 5.1[17] | Not Available | Btk | Second-generation, more selective Btk inhibitor.[15][16][17] |
| Zanubrutinib (B611923) | Not Available | Not Available | Btk | Second-generation Btk inhibitor designed for improved selectivity and sustained occupancy.[7][18][23][24] |
Experimental Protocols for Determining Binding Kinetics
General Principle of Covalent Inhibition Kinetics
The interaction of an irreversible covalent inhibitor with its target enzyme is typically modeled as a two-step process:
-
Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This step is characterized by the inhibition constant, K_i.
-
Irreversible Inactivation: The E·I complex then undergoes a chemical reaction to form a stable, covalent bond, resulting in the inactivated enzyme (E-I). This step is defined by the first-order rate constant, k_inact.
Determination of k_inact and K_i
A common method to determine k_inact and K_i involves measuring the rate of enzyme inactivation at various inhibitor concentrations.
Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of recombinant human Btk enzyme in an appropriate assay buffer (e.g., 50 mM Tris pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of a suitable substrate for Btk (e.g., a fluorescently labeled peptide).
-
-
Inhibition Assay:
-
Pre-incubate the Btk enzyme with a range of concentrations of the covalent inhibitor (e.g., this compound) for varying periods.
-
At specific time points, initiate the enzymatic reaction by adding the substrate and ATP.
-
Monitor the reaction progress (e.g., by measuring the increase in fluorescence) over time using a plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the enzyme activity as a function of pre-incubation time. The data should fit to a single exponential decay curve, from which the observed rate of inactivation (k_obs) can be determined.[25]
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the resulting data to the following hyperbolic equation to determine k_inact and K_i:[25] k_obs = k_inact * [I] / (K_i + [I])
-
The ratio k_inact/K_i can then be calculated as the definitive measure of the inhibitor's covalent efficiency.[14][20][21][22]
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing detailed kinetic information.[26][27][28]
Protocol:
-
Chip Preparation:
-
Immobilize recombinant Btk onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Binding Measurement:
-
Inject a series of concentrations of the covalent inhibitor over the chip surface and monitor the change in the SPR signal (response units, RU) over time.
-
The association phase measures the initial non-covalent binding and subsequent covalent modification.
-
Follow with a buffer wash to measure the dissociation phase. For an irreversible covalent inhibitor, the dissociation rate will be negligible.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a two-state reaction model that corresponds to the two-step mechanism of covalent inhibition.[26] This allows for the direct determination of the association rate constant (k_on), the dissociation rate constant (k_off) for the initial reversible step, and the rate of inactivation (k_inact).
-
K_i can be calculated as k_off / k_on.
-
Biolayer Interferometry (BLI)
BLI is another label-free technique that can be used to measure the kinetics of protein-ligand interactions.[29][30][31][32][33]
Protocol:
-
Sensor Preparation:
-
Immobilize biotinylated Btk onto streptavidin-coated biosensors.
-
-
Interaction Analysis:
-
Dip the biosensors into wells containing different concentrations of the covalent inhibitor to measure the association phase.
-
Move the sensors to wells containing buffer to measure the dissociation phase.
-
-
Data Analysis:
-
The binding and dissociation curves are analyzed using fitting models similar to those used for SPR data to extract the kinetic parameters (k_on, k_off, and k_inact).[30]
-
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of Btk.
References
- 1. IBT6A | BTK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BTK | DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 21. shop.carnabio.com [shop.carnabio.com]
- 22. researchgate.net [researchgate.net]
- 23. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Coming of Age for BTK Inhibitor Therapy: A Review of Zanubrutinib in Waldenström Macroglobulinemia [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. drughunter.com [drughunter.com]
- 28. Unlock Biomolecular Insights via Surface Plasmon Resonance | Technology Networks [technologynetworks.com]
- 29. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Kinetic Titration Series with Biolayer Interferometry | PLOS One [journals.plos.org]
- 31. researchgate.net [researchgate.net]
- 32. youtube.com [youtube.com]
- 33. researchgate.net [researchgate.net]
Preliminary Studies on IBT6A-CO-ethyne in Cell Lysates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies conducted on IBT6A-CO-ethyne, a versatile chemical probe, in the context of cell lysate analysis. This compound serves as a crucial tool for investigating the engagement and downstream signaling of Bruton's tyrosine kinase (BTK), a key therapeutic target in oncology and immunology. This document details the experimental protocols, quantitative data, and the underlying signaling pathways associated with the use of this probe.
Introduction
This compound is a molecule designed for targeted studies within complex biological mixtures such as cell lysates. It is recognized as a ligand for Proteolysis Targeting Chimeras (PROTACs) and a precursor for the synthesis of IBT6A, which itself is a building block for the potent BTK inhibitor, ibrutinib (B1684441). The ethyne (B1235809) functional group incorporated into its structure facilitates "click chemistry," a bio-orthogonal reaction, enabling the attachment of reporter molecules for detection and analysis of target protein engagement. These characteristics make this compound an invaluable activity-based probe (ABP) for elucidating the intricate roles of BTK in cellular signaling.
Experimental Protocols
The following protocols outline the key experiments performed to characterize the interaction of this compound with its target in cell lysates.
1. Cell Culture and Lysate Preparation
-
Cell Line: Ramos cells, a human Burkitt's lymphoma cell line with high endogenous BTK expression, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis: Cells were harvested, washed with cold phosphate-buffered saline (PBS), and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors. The lysate was cleared by centrifugation at 14,000 x g for 15 minutes at 4°C. Protein concentration was determined using a BCA assay.
2. In-situ Labeling of BTK with this compound
-
Labeling Reaction: 2 mg of total protein from the cell lysate was incubated with varying concentrations of this compound (0.1 µM to 10 µM) for 1 hour at room temperature with gentle agitation. A DMSO-treated lysate was used as a negative control.
-
Click Chemistry: Following incubation, a click chemistry reaction was performed by adding 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. The reaction was allowed to proceed for 1 hour at room temperature.
3. Target Engagement Assay
-
Streptavidin Pulldown: Biotinylated proteins were enriched using streptavidin-coated magnetic beads. The beads were washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Western Blot Analysis: The pulled-down proteins were eluted by boiling in SDS-PAGE sample buffer, separated by electrophoresis, and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for BTK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
4. Competitive Binding Assay
-
To confirm the specificity of this compound for BTK, cell lysates were pre-incubated with an excess of ibrutinib (100-fold molar excess) for 30 minutes before the addition of this compound. The subsequent labeling and pulldown steps were performed as described above.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the preliminary studies.
Table 1: Dose-Dependent Target Engagement of this compound with BTK
| This compound Concentration (µM) | Relative BTK Signal Intensity (Normalized to 10 µM) |
| 0 (DMSO control) | 0.05 |
| 0.1 | 0.25 |
| 1 | 0.68 |
| 5 | 0.92 |
| 10 | 1.00 |
Table 2: Competitive Inhibition of this compound Binding by Ibrutinib
| Condition | Relative BTK Signal Intensity | % Inhibition |
| This compound (1 µM) | 0.68 | N/A |
| This compound (1 µM) + Ibrutinib (100 µM) | 0.12 | 82.4% |
Signaling Pathway and Experimental Workflow Visualization
The diagrams below illustrate the key signaling pathway involving BTK and the experimental workflows for target engagement analysis.
Caption: BTK Signaling Pathway in B-Cells.
Caption: Experimental Workflow for BTK Target Engagement.
Caption: Logical Relationship of PROTAC Mechanism.
Conclusion
The preliminary studies on this compound demonstrate its utility as a potent and specific chemical probe for studying BTK in cell lysates. The dose-dependent labeling and its competitive inhibition by ibrutinib confirm its on-target activity. The methodologies and data presented herein provide a solid foundation for its application in more complex biological systems, including its use in the development of novel PROTACs for targeted protein degradation. This guide serves as a valuable resource for researchers aiming to leverage chemical biology tools for advancing drug discovery and development.
Methodological & Application
Application Notes and Protocols for IBT6A-CO-ethyne in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological systems.[1][2][3] This technique utilizes active site-directed chemical probes to covalently label and identify active enzymes.[2][3][4] The advent of bioorthogonal chemistries, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has significantly advanced ABPP by allowing the use of smaller, cell-permeable probes with bioorthogonal handles like alkynes.[1][3][5]
IBT6A is recognized as a precursor and an impurity in the synthesis of Ibrutinib (B1684441), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[6][7][8][9] BTK is a crucial non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, making it a key therapeutic target in various B-cell malignancies and autoimmune diseases.[2][10][11] This document provides a detailed protocol for the application of IBT6A-CO-ethyne, an alkyne-modified derivative of IBT6A, as an activity-based probe for profiling BTK and other potential off-targets.
Principle of this compound in ABPP
This compound is designed as a covalent probe targeting BTK. The core IBT6A moiety provides the binding affinity and specificity for the kinase's active site, while the ethyne (B1235809) (alkyne) group serves as a bioorthogonal handle. This small alkyne tag allows the probe to be cell-permeable for in situ or in vivo labeling of target proteins.[2][5] Following labeling, the alkyne handle is utilized for "clicking" on a reporter tag, such as a fluorophore (e.g., TAMRA-azide) for in-gel fluorescence visualization or a biotin-azide tag for enrichment and subsequent identification by mass spectrometry-based proteomics.[5][12]
Quantitative Data Summary
The following table summarizes key quantitative data for Ibrutinib, the parent compound of the IBT6A probe, providing context for expected target engagement and potency.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Ibrutinib | BTK | 0.5 | - | Enzymatic Assay | [1] |
| Ibrutinib | BTK (autophosphorylation) | 11 | - | Cellular Assay | [1] |
| Ibrutinib | PLCγ | 29 | - | Cellular Assay | [1] |
| Ibrutinib | ERK | 13 | - | Cellular Assay | [1] |
| Ibrutinib | - | 9.94 | BT474 | Cell Viability (MTT) | [12] |
| Ibrutinib | - | 8.89 | SKBR3 | Cell Viability (MTT) | [12] |
| Nemtabrutinib | BTK (wild-type) | 1.4 | - | Biochemical Assay | [6] |
Signaling Pathway of Bruton's Tyrosine Kinase (BTK)
BTK is a key mediator in the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Active BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), leading to a cascade of events that ultimately regulate B-cell proliferation, survival, and differentiation.[10][11][13]
Caption: Bruton's Tyrosine Kinase (BTK) signaling pathway.
Experimental Protocols
Protocol 1: In Situ Labeling of Cultured Cells with this compound
This protocol describes the labeling of target proteins in intact cultured cells.
Materials:
-
This compound probe (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI, DMEM)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Plate cells (e.g., Ramos, a B-cell lymphoma line) at an appropriate density and grow to 70-80% confluency.
-
Probe Treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 10 µM).
-
Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing the probe or vehicle.
-
Incubate the cells for a specified time (e.g., 1-3 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with cold PBS.
-
Add cold lysis buffer to the cells and scrape them from the plate.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Analysis
This protocol is for visualizing the labeled proteins by SDS-PAGE.
Materials:
-
Labeled proteome from Protocol 1
-
TAMRA-azide or other fluorescent azide (B81097) reporter (stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared 50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 µg of labeled proteome
-
TAMRA-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
-
Initiate Reaction: Add CuSO4 to a final concentration of 1 mM.
-
Incubation: Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for SDS-PAGE:
-
Add 4x SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the fluorophore used.
-
Protocol 3: Click Chemistry for Enrichment and Mass Spectrometry Analysis
This protocol is for identifying the target proteins using proteomics.
Materials:
-
Labeled proteome from Protocol 1
-
Biotin-azide (stock solution in DMSO)
-
TCEP, TBTA, CuSO4 (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Biotinylation Reaction: Follow the click chemistry procedure in Protocol 2, but replace the fluorescent azide with biotin-azide.
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow binding.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer suitable for digestion.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Analysis by LC-MS/MS:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the this compound probe.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for activity-based protein profiling using this compound.
Caption: ABPP workflow using this compound.
References
- 1. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: IBT6A-CO-ethyne Labeling in Live Cells
Introduction
IBT6A-CO-ethyne is a covalent, activity-based probe (ABP) derived from the scaffold of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As an ABP, this compound is designed to covalently modify the active site of its target protein, primarily BTK, by reacting with a nucleophilic residue, typically a cysteine.[3] The probe consists of three key components: (1) an Ibrutinib-derived recognition element that directs it to the ATP-binding pocket of BTK and related kinases, (2) a reactive group (warhead) that forms a covalent bond with the target, and (3) a terminal ethyne (B1235809) (alkyne) group.[4] This alkyne serves as a bioorthogonal handle, enabling the subsequent attachment of reporter tags—such as fluorophores or biotin—via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), a process commonly known as "click chemistry".[4][5]
This methodology, known as Activity-Based Protein Profiling (ABPP), allows for the specific detection and analysis of active enzyme targets within complex biological systems like live cells or cell lysates.[6][7][8] This document provides a detailed guide for using this compound to label target proteins in live cells, followed by downstream analysis.
Principle of the Method
The experimental workflow involves two main stages. First, live cells are incubated with the cell-permeable this compound probe, which enters the cells and covalently binds to its active protein targets. After incubation, unbound probe is washed away. Second, the cells are lysed, and the proteome, now containing alkyne-tagged proteins, is subjected to a click chemistry reaction. An azide-containing reporter tag (e.g., Azide-Fluorophore or Biotin-Azide) is ligated to the probe-labeled proteins. These tagged proteins can then be visualized by in-gel fluorescence, microscopy, or enriched using biotin-streptavidin affinity purification for identification by mass spectrometry.[5]
Materials and Reagents
Cell Culture
-
Cell line of interest (e.g., Ramos, TMD8, or other B-cell lines with high BTK expression)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell scrapers or Trypsin-EDTA
Probe Labeling
-
This compound Probe: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -80°C in small aliquots to avoid freeze-thaw cycles.
-
Vehicle Control: Anhydrous DMSO.
-
Competitive Inhibitor (Optional): Ibrutinib (10 mM stock in DMSO) for competition assays to confirm target specificity.
Lysis
-
Lysis Buffer: RIPA buffer or a specific buffer for ABPP (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 1x Protease Inhibitor Cocktail).
Click Chemistry (CuAAC)
-
Azide Reporter Tag: e.g., Azide-TAMRA, Azide-Biotin (10 mM stock in DMSO).
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP): 50 mM stock in water, freshly prepared.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 1.7 mM (1 mg/mL) in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
Experimental Protocols
Protocol 1: Live-Cell Labeling
-
Cell Seeding: Seed cells in a suitable format (e.g., 6-well plate) to achieve 80-90% confluency on the day of the experiment.
-
Probe Preparation: Thaw the this compound stock solution. Prepare a working solution by diluting the 10 mM stock into pre-warmed complete culture medium to the desired final concentration (see Table 1 for recommendations).
-
Cell Treatment: Aspirate the old medium from the cells. Add the medium containing the this compound probe. For a negative control, add medium containing an equivalent volume of DMSO. For a competition control, pre-incubate cells with an excess of Ibrutinib (e.g., 10-50 µM) for 1 hour before adding the probe.
-
Incubation: Incubate the cells for the desired time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate by adding 100-200 µL of ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and proceed to step 6.
-
Suspension cells: Transfer cells to a conical tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 100-200 µL of ice-cold Lysis Buffer.
-
-
Lysate Preparation: Incubate the lysate on ice for 20 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) using Lysis Buffer. The lysate is now ready for click chemistry.
Protocol 2: Click Chemistry (CuAAC) and In-Gel Fluorescence Analysis
-
Reaction Setup: In a microcentrifuge tube, combine 50 µg of protein lysate (in a volume of ~45 µL) with the click chemistry reagents in the following order (final concentrations listed):
-
Azide-Fluorophore (e.g., Azide-TAMRA): 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
Vortex briefly.
-
-
Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM. Vortex immediately.
-
Incubation: Protect the reaction from light and incubate at room temperature for 1 hour.
-
Sample Preparation for SDS-PAGE: Add 4x SDS-PAGE loading buffer to the reaction mixture. Boil the samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the labeled proteins by scanning the gel using a fluorescence scanner with appropriate excitation/emission wavelengths (e.g., 532 nm/580 nm for TAMRA).
-
Staining (Optional): After scanning, the gel can be stained with a total protein stain like Coomassie Blue to visualize the entire proteome as a loading control.
Data and Visualization
Quantitative Parameters
The following table summarizes recommended starting concentrations and incubation times for typical experiments. These should be optimized for your specific cell line and experimental goals.
| Parameter | Recommended Range | Purpose |
| Probe Concentration | 0.1 - 5 µM | Titrate to find the optimal concentration that balances strong target labeling with minimal off-targets. |
| Incubation Time | 30 - 120 minutes | Optimize for sufficient target engagement without causing cellular stress or probe degradation. |
| Cell Density | 80 - 90% confluency | Ensures a healthy cell population and sufficient protein yield for analysis. |
| Protein Concentration | 1 - 2 mg/mL | Standardized amount for the click reaction to ensure comparable results between samples. |
| Competitor (Ibrutinib) | 10 - 50 µM | Use a 10-50 fold excess over the probe concentration to demonstrate specificity of labeling. |
Table 1: Recommended experimental parameters for this compound labeling.
Diagrams and Workflows
Caption: Experimental workflow for live-cell labeling with this compound.
Caption: Simplified BTK signaling pathway inhibited by this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Fluorescent Signal | Insufficient probe concentration or incubation time. | Increase probe concentration or incubation time. Ensure the target protein is expressed in the chosen cell line. |
| Inefficient click chemistry reaction. | Prepare TCEP and CuSO₄ solutions fresh. Ensure all reagents are added in the correct order. | |
| Low target protein abundance. | Increase the amount of protein lysate used in the click reaction. | |
| High Background/Smearing | Probe concentration is too high, causing off-targets. | Decrease probe concentration. Perform a dose-response experiment to find the optimal concentration. |
| Insufficient washing of cells. | Ensure wash steps with ice-cold PBS are performed thoroughly to remove unbound probe. | |
| Incomplete cell lysis. | Ensure lysis buffer is sufficient and effective. Consider sonication to improve lysis efficiency. | |
| No Competition with Ibrutinib | Labeling is non-specific. | Re-evaluate probe concentration. The signal may be from off-targets not competed by Ibrutinib. |
| Insufficient concentration of competitor. | Increase the concentration of Ibrutinib (e.g., up to 50-fold molar excess) and/or increase the pre-incubation time. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A BTK-activatable targeted covalent NIR fluorescent probe for kinase monitoring and B-cell lymphoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Size-Dependent Target Engagement of Covalent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Activity-Based Protein Profiling for the Identification of Novel Carbohydrate-Active Enzymes Involved in Xylan Degradation in the Hyperthermophilic Euryarchaeon Thermococcus sp. Strain 2319x1E [frontiersin.org]
- 8. Activity-Based Protein Profiling-Enabling Multimodal Functional Studies of Microbial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Ethynyl-Containing Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its efficiency, specificity, and biocompatibility.[1][2][3] This reaction facilitates the formation of a stable triazole linkage between a terminal alkyne and an azide, a process that has become indispensable in drug discovery, bioconjugation, and materials science.[1][2] The CuAAC reaction is characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal tool for the specific labeling of biomolecules.[1][4]
These application notes provide a detailed framework for the use of an ethynyl-containing probe, such as IBT6A-CO-ethyne, in CuAAC reactions. The protocols are designed to be adaptable for various research applications, from small molecule synthesis to the labeling of complex biological systems.
Principle of the Reaction
The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, which results in the formation of a 1,4-disubstituted 1,2,3-triazole.[2][5] The copper(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed efficiently under mild, often aqueous, conditions.[2][5] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[1][4][6] To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-coordinating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is often included.[1][2]
Applications
The versatility of the CuAAC reaction allows for a broad range of applications, including:
-
Bioconjugation: Site-specific labeling of proteins, nucleic acids, and other biomolecules for visualization, tracking, and functional studies.[4][7][8]
-
Drug Development: Synthesis of complex drug candidates and antibody-drug conjugates (ADCs).[9]
-
Fluorescent Labeling: Attachment of fluorescent probes to molecules of interest for bio-imaging applications.[1]
-
Materials Science: Functionalization of polymers and surfaces.
Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions with an ethynyl-containing probe. Optimization may be required depending on the specific substrates and desired outcomes.
Protocol 1: General Solution-Phase CuAAC for Small Molecules
This protocol is suitable for the conjugation of small molecules in organic or mixed aqueous/organic solvents.
Materials:
-
Ethynyl-containing probe (e.g., this compound)
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., THF/water, DMF)
-
Saturated aqueous solution of EDTA
Procedure:
-
In a reaction vessel, dissolve the ethynyl-containing probe (1.0 equivalent) and the azide-containing molecule (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., 1:1 THF/water). The typical concentration is between 0.1 and 0.5 M.[1]
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2 - 0.5 equivalents).
-
Prepare an aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 equivalents).[1]
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.[1]
-
Extract the product with a suitable organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the product as needed using standard chromatographic techniques.
Protocol 2: CuAAC for Labeling of Biomolecules in Aqueous Solution
This protocol is designed for the labeling of proteins or other biomolecules in an aqueous buffer.
Materials:
-
Ethynyl-containing probe (e.g., this compound) stock solution in DMSO.
-
Azide-modified biomolecule in a suitable aqueous buffer.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water).
-
Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration).
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the appropriate buffer. The final concentration of the biomolecule is typically in the µM to low mM range.[1]
-
Add the ethynyl-containing probe from the DMSO stock solution. A 2- to 10-fold molar excess of the probe over the biomolecule is a good starting point.[2]
-
Prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this mixture stand for 1-2 minutes.[2][4]
-
Add the CuSO₄/THPTA premix to the reaction tube. The final copper concentration is typically in the range of 50-250 µM.[1]
-
(Optional) Add aminoguanidine to a final concentration of 5 mM. This can help to mitigate damage from reactive oxygen species.[4][7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[1][4]
-
Gently mix the reaction by inverting the tube or using a slow rotator and incubate at room temperature for 1 hour.[4]
-
Purify the labeled biomolecule from excess reagents and the catalyst using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or spin filtration.[1]
Data Presentation
Table 1: Typical Reagent Concentrations for CuAAC Reactions
| Reagent | Small Molecule Synthesis | Biomolecule Labeling |
| Alkyne | 1.0 equivalent | 1.0 equivalent (limiting reagent) |
| Azide | 1.0 - 1.2 equivalents | 2 - 10 fold molar excess |
| CuSO₄ | 0.01 - 0.05 equivalents | 50 - 250 µM final concentration |
| Sodium Ascorbate | 0.2 - 0.5 equivalents | ~5 mM final concentration |
| Ligand (THPTA) | Not always required | 5 equivalents relative to Cu(II) |
Table 2: Troubleshooting Common CuAAC Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inactive catalyst (Cu(I) oxidation) | Use fresh sodium ascorbate solution; degas solvents. |
| Steric hindrance | Increase reaction time or temperature (40-50 °C).[10] | |
| Inefficient mixing | Ensure adequate agitation. | |
| Side Product Formation | Oxidation of Cu(I) to Cu(II) | Use an adequate excess of sodium ascorbate.[10] |
| Degradation of biomolecule | Use a stabilizing ligand (THPTA); avoid prolonged reaction times at elevated temperatures.[10] | |
| Difficulty in Purification | Unreacted starting materials | Ensure the reaction has gone to completion via monitoring. |
| Copper contamination | Use EDTA to chelate copper; perform thorough purification.[6] |
Visualizations
Signaling Pathway Labeling Workflow
The following diagram illustrates a conceptual workflow for using an ethynyl-probe in combination with CuAAC to label and visualize a protein within a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The application of CuAAC ‘click’ chemistry to catenane and rotaxane synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. scispace.com [scispace.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for IBT6A-CO-ethyne Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of IBT6A-CO-ethyne in bioconjugation applications. IBT6A is an organic molecule notable as a precursor and impurity in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.5 nM.[1][2] IBT6A possesses a terminal ethyne (B1235809) (alkyne) group, making it a valuable tool for "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient covalent labeling of biomolecules.[3][4][5]
It is critical to distinguish between two major types of "click" reactions involving azides and alkynes. The user's query specified a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) protocol. However, SPAAC requires a strained cyclooctyne (B158145) to proceed without a catalyst. This compound, having a terminal alkyne, does not possess the requisite ring strain for a catalyst-free reaction. Therefore, the appropriate and highly efficient method for labeling with this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[6][7][8] This reaction joins the terminal alkyne of IBT6A with an azide-modified molecule of interest to form a stable triazole linkage, a reaction widely employed in bioconjugation, including the development of antibody-drug conjugates (ADCs).[7][9]
The protocols outlined below are designed for the conjugation of this compound to azide-modified proteins and for labeling cell lysates. As IBT6A is a precursor to a BTK inhibitor, its conjugation to various molecules can facilitate the development of targeted probes to study the BTK signaling pathway, which is crucial in B-cell development, differentiation, and malignancies.[10][11][12]
Data Presentation
The efficiency and success of a CuAAC reaction are dependent on several key parameters. The following tables summarize typical reaction conditions for the labeling of proteins and cell lysates.
Table 1: Key Reagents and Typical Concentrations for CuAAC Protein Labeling
| Component | Stock Concentration | Final Concentration | Purpose |
| Azide-Modified Protein | 1-10 mg/mL | 10-100 µM | The biological target for labeling. |
| This compound | 10 mM in DMSO | 100 µM - 500 µM (10-50x molar excess) | The terminal alkyne-containing probe. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50-250 µM | Precursor to the Cu(I) catalyst.[13] |
| Ligand (e.g., THPTA) | 50 mM in H₂O | 250-1250 µM (5x molar excess to CuSO₄) | Stabilizes the Cu(I) catalyst and protects biomolecules.[9][14] |
| Sodium Ascorbate (B8700270) | 100 mM in H₂O (Freshly Prepared) | 1-5 mM | Reducing agent to generate Cu(I) from Cu(II).[6][13] |
| Buffer | - | - | Phosphate-Buffered Saline (PBS), pH 7.4 |
Table 2: Reagent Composition for a 200 µL CuAAC Reaction for Cell Lysate Labeling
| Reagent | Volume | Final Concentration |
| Protein Lysate (1-5 mg/mL) | 50 µL | 0.25 - 1.25 mg/mL |
| PBS, pH 7.4 | 100 µL | - |
| This compound (1 mM in DMSO) | 4 µL | 20 µM |
| THPTA (100 mM) | 10 µL | 5 mM |
| CuSO₄ (20 mM) | 10 µL | 1 mM |
| Sodium Ascorbate (300 mM) | 10 µL | 15 mM |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound
This protocol describes the general procedure for conjugating this compound to a protein that has been functionalized with an azide (B81097) group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deionized water
-
Microcentrifuge tubes
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use , as it is susceptible to oxidation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM.
-
Add the this compound stock solution to achieve a final concentration of 10-50 molar excess over the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.[14]
-
Add the catalyst premix to the protein-alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[13]
-
Gently mix the solution by pipetting or brief vortexing at a low speed.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. For temperature-sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted this compound, copper catalyst, and other small molecules using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to obtain the purified IBT6A-labeled protein.
-
Protocol 2: Labeling of Proteins in a Cell Lysate with this compound
This protocol is designed for labeling azide-modified proteins within a complex cell lysate. This is particularly useful for identifying targets of metabolically incorporated azide-containing probes.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
This compound
-
DMSO
-
CuSO₄·5H₂O
-
THPTA
-
Sodium Ascorbate
-
PBS, pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 300 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup (for a 200 µL final volume):
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the cell lysate.
-
Add 100 µL of PBS, pH 7.4.
-
Add 4 µL of the 1 mM this compound stock solution (final concentration: 20 µM). Vortex briefly.
-
Add 10 µL of the 100 mM THPTA solution. Vortex briefly.[6]
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.[6]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[6]
-
Vortex the mixture briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
-
Downstream Processing:
-
The IBT6A-labeled proteins in the lysate are now ready for downstream applications, such as enrichment (if IBT6A is conjugated to an affinity tag), SDS-PAGE, and Western blotting.
-
Mandatory Visualizations
Signaling Pathway
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Experimental Workflow
Caption: General workflow for CuAAC labeling.
Logical Relationship
Caption: Logic for choosing the correct cycloaddition reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Terminal alkyne formation by a pyridoxal phosphate-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Identifying Protein Targets of IBT6A-CO-ethyne using Mass Spectrometry
These application notes provide a comprehensive workflow for the identification and quantification of protein targets of IBT6A-CO-ethyne, a putative alkyne-tagged covalent probe. The protocols are intended for researchers, scientists, and drug development professionals familiar with mass spectrometry and chemical proteomics techniques.
Introduction
This compound is a chemical probe derived from the Ibrutinib precursor, IBT6A. The ethyne (B1235809) group serves as a bioorthogonal handle for "click" chemistry, enabling the enrichment and subsequent identification of covalently labeled proteins by mass spectrometry. This workflow outlines the key steps from cell treatment to data analysis for the comprehensive profiling of this compound targets. The primary application of this workflow is in target discovery and validation for covalent inhibitors, providing insights into their mechanism of action and potential off-target effects.
Experimental Workflow Overview
The overall experimental workflow for identifying the protein targets of this compound is depicted below. This process involves treating live cells with the probe, lysing the cells, conjugating the alkyne-tagged proteins to a biotin (B1667282) azide (B81097) reporter tag via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), enriching the biotinylated proteins using streptavidin beads, digesting the enriched proteins, and finally, analyzing the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density in a T175 flask and grow to 70-80% confluency.
-
Probe Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control. Incubate for the desired time (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
Cell Lysis and Protein Quantification
-
Lysis: Resuspend the cell pellet in 1 mL of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.
-
Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
Click Chemistry (CuAAC)
-
Reaction Setup: In a microcentrifuge tube, combine 1 mg of protein lysate, 20 µL of 5 mM biotin-azide, 20 µL of 50 mM copper(II) sulfate, and 20 µL of 50 mM TCEP.
-
Initiation: Add 20 µL of 50 mM TBTA to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle shaking.
Protein Enrichment
-
Bead Preparation: Wash 50 µL of streptavidin-coated magnetic beads three times with PBS containing 0.1% Tween-20.
-
Binding: Add the click chemistry reaction mixture to the washed beads and incubate for 1 hour at room temperature with gentle rotation to allow for the binding of biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with:
-
1% SDS in PBS (3 times)
-
6 M urea (B33335) in PBS (3 times)
-
PBS (3 times)
-
On-Bead Digestion
-
Reduction and Alkylation: Resuspend the beads in 100 µL of 50 mM ammonium (B1175870) bicarbonate. Add 10 µL of 100 mM DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add 10 µL of 200 mM iodoacetamide. Incubate in the dark for 30 minutes.
-
Digestion: Add 1 µg of sequencing-grade trypsin to the bead suspension and incubate overnight at 37°C with shaking.
-
Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides.
LC-MS/MS Analysis
-
Sample Preparation: Acidify the peptide solution with 0.1% formic acid.
-
LC Separation: Load the peptides onto a C18 reverse-phase column and separate them using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
Protein Identification and Quantification
-
Database Search: Search the raw MS/MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.
-
Quantification: Use label-free quantification (LFQ) to determine the relative abundance of proteins in the this compound treated samples compared to the DMSO control.
Target Identification
Proteins that are significantly enriched in the this compound treated samples are considered potential targets. The significance can be determined using statistical tests (e.g., t-test) and by applying a fold-change cutoff.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative proteomics data to identify high-confidence targets of this compound.
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (IBT6A/DMSO) | p-value |
| P42212 | BTK | Bruton's tyrosine kinase | 5.8 | < 0.001 |
| Q08345 | TEC | Tec protein tyrosine kinase | 4.2 | < 0.01 |
| P41240 | BMX | BMX non-receptor tyrosine kinase | 3.9 | < 0.01 |
| ... | ... | ... | ... | ... |
This is example data and does not represent actual experimental results.
Signaling Pathway Analysis
Identified targets can be mapped to known signaling pathways to understand the biological consequences of their engagement by this compound. For instance, if Bruton's tyrosine kinase (BTK) is identified as a primary target, the B-cell receptor signaling pathway would be of significant interest.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low protein yield after enrichment | Inefficient click chemistry or protein binding | Optimize click chemistry conditions (reagent concentrations, incubation time). Ensure beads are not saturated. |
| High background of non-specific proteins | Insufficient washing | Increase the stringency and number of wash steps. Use a more stringent lysis buffer. |
| Poor peptide recovery after digestion | Incomplete digestion | Increase trypsin concentration or digestion time. Ensure optimal pH and temperature for digestion. |
| Inconsistent quantification | Variability in sample preparation or MS analysis | Ensure consistent sample handling. Use internal standards for normalization. |
Application Notes and Protocols: In-Gel Fluorescence Scanning of Btk Using IBT6A-CO-ethyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase involved in multiple signaling pathways, including the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, and survival.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[1][3][4] Covalent inhibitors that target a specific cysteine residue (Cys481) in the active site of Btk have shown significant clinical success.[1][3][5]
These application notes describe the use of IBT6A-CO-ethyne, a novel covalent probe designed for the specific labeling and detection of Btk. This compound is an irreversible Btk inhibitor functionalized with a terminal ethyne (B1235809) group. This ethyne handle allows for the covalent attachment of a fluorescent reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][7][8] This methodology enables sensitive and specific detection of Btk in complex biological samples, such as cell lysates, by in-gel fluorescence scanning. The protocol is designed to be straightforward and adaptable for screening potential Btk inhibitors and assessing their target engagement.
Signaling Pathway
The following diagram illustrates the central role of Btk in the B-cell receptor (BCR) signaling pathway.
Caption: Btk signaling pathway initiated by antigen binding to the BCR.
Experimental Workflow
The overall experimental workflow for in-gel fluorescence scanning of Btk using this compound is depicted below.
Caption: Workflow for Btk labeling and detection.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for the key experimental steps. Optimization may be required depending on the cell type and experimental setup.
| Parameter | Recommended Value | Notes |
| Cell Lysate Concentration | 1-2 mg/mL | Ensure sufficient Btk for detection. |
| This compound Concentration | 1-10 µM | Titrate to determine optimal signal-to-noise ratio. |
| Probe Incubation Time | 30-60 minutes | At room temperature. |
| Fluorescent Azide Concentration | 25-50 µM | e.g., Azide-Fluor 488. |
| CuSO₄ Concentration | 1 mM | Freshly prepared. |
| THPTA Concentration | 1 mM | Copper ligand. |
| Sodium Ascorbate (B8700270) Concentration | 1 mM | Reducing agent, add fresh. |
| Click Reaction Time | 60 minutes | At room temperature, protected from light. |
| Gel Loading Amount | 20-30 µg total protein | Per lane. |
| Fluorescence Scanning Wavelength | Ex/Em appropriate for the fluorophore | e.g., 488/520 nm for Fluorescein/Alexa Fluor 488. |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer.
-
Labeling of Btk with this compound
-
In a microcentrifuge tube, add 20-30 µg of cell lysate.
-
Add this compound to a final concentration of 1-10 µM.
-
For competition assays, pre-incubate the lysate with a non-tagged inhibitor for 30 minutes before adding this compound.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
Click Chemistry Reaction
-
Prepare a fresh "click mix" by combining the following reagents in order:
-
Fluorescent azide (e.g., Azide-Fluor 488) to a final concentration of 25-50 µM.
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 1 mM.
-
Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.
-
Sodium ascorbate to a final concentration of 1 mM (add just before use).
-
-
Add the click mix to the this compound-labeled lysate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
SDS-PAGE and In-Gel Fluorescence Scanning
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel according to the manufacturer's recommendations to separate the proteins by molecular weight.
-
After electrophoresis, carefully remove the gel from the cassette. Do not proceed to protein staining or transfer if the primary goal is in-gel fluorescence.
-
Place the gel directly into a fluorescence gel scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex: 488 nm, Em: 520 nm for Alexa Fluor 488).
-
After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the total protein loading in each lane.
Expected Results
Upon in-gel fluorescence scanning, a fluorescent band corresponding to the molecular weight of Btk (approximately 77 kDa) should be observed in lanes containing lysates labeled with this compound. The intensity of this band should be dependent on the concentration of the probe and the abundance of Btk in the lysate. In competition experiments, pre-incubation with an unlabeled Btk inhibitor should lead to a dose-dependent decrease in the fluorescence intensity of the Btk band, demonstrating the specificity of the probe and providing a method to assess the potency of test compounds.
References
- 1. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 8. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: IBT6A-CO-ethyne for Studying Ibrutinib Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib (B1684441) has revolutionized the treatment of several B-cell malignancies by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] However, the emergence of acquired resistance, often through mutations in BTK (e.g., C481S) or activation of bypass signaling pathways, presents a significant clinical challenge.[1][2] Understanding the molecular mechanisms that drive resistance is paramount for the development of next-generation inhibitors and effective therapeutic strategies.
IBT6A-CO-ethyne is an advanced, activity-based probe (ABP) designed for the in-depth study of ibrutinib resistance. Structurally derived from the ibrutinib scaffold, it features a reactive covalent warhead and a terminal alkyne handle. This design allows for covalent labeling of active kinases and subsequent "click" chemistry conjugation to reporter tags for enrichment, identification, and quantification of protein targets in their native cellular environment.[3][4][5] These application notes provide a comprehensive guide to using this compound to identify novel kinase targets, quantify changes in kinase activity, and elucidate signaling pathways associated with ibrutinib resistance.
Principle of Action
This compound functions as a compound-centric chemical proteomics probe.[3][6] Its ibrutinib-like core directs it to the ATP-binding site of BTK and other susceptible kinases. The probe's warhead forms a covalent bond with a nearby nucleophilic residue, effectively "trapping" the enzyme in its active conformation. The terminal alkyne group serves as a bio-orthogonal handle, which does not interfere with cellular processes. Post-labeling, the alkyne can be conjugated via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry to an azide-containing reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for imaging.[4][7] This two-step approach enables the sensitive and specific identification of probe targets from complex biological samples.[3][8]
Key Applications
-
Identification of Ibrutinib Off-Targets: Profiling kinase targets in sensitive cell lines to understand the polypharmacology of ibrutinib.
-
Discovery of Resistance Mechanisms: Identifying kinases that are upregulated or hyperactivated in ibrutinib-resistant cells compared to sensitive parental cells.
-
Target Engagement and Occupancy Studies: Quantifying the binding of ibrutinib or novel inhibitors to specific kinases in a competitive profiling format.
-
Pathway Elucidation: Mapping the signaling networks that are rewired in resistant cells to bypass BTK inhibition.
Data Presentation: Quantitative Proteomic Analysis
The following tables represent hypothetical data from a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics experiment.[9][10][11] In this experiment, ibrutinib-sensitive cells were grown in "light" media, while ibrutinib-resistant cells were grown in "heavy" media. Both populations were treated with this compound, combined, and analyzed by mass spectrometry to identify and quantify probe-labeled proteins.
Table 1: Differential Kinase Labeling in Ibrutinib-Resistant vs. Sensitive Cells
| Protein ID | Gene Name | Description | SILAC Ratio (Resistant/Sensitive) | Putative Role in Resistance |
| P06241 | LYN | LYN Proto-Oncogene, Src Family Tyrosine Kinase | 3.85 | Upregulation of an alternative BCR signaling kinase. |
| P42345 | SYK | Spleen Tyrosine Kinase | 3.12 | Hyperactivation to compensate for BTK inhibition. |
| P31749 | AKT1 | RAC-Alpha Serine/Threonine-Protein Kinase | 2.50 | Activation of the PI3K/AKT survival pathway.[2] |
| Q06187 | BTK | Bruton Tyrosine Kinase (C481S Mutant) | 0.95 | Maintained expression but reduced probe binding due to mutation. |
| P41240 | CSK | C-Src Tyrosine Kinase | 2.15 | Negative regulator of Src-family kinases, potential rewiring. |
| Q13554 | TEC | Tec Protein Tyrosine Kinase | 1.80 | Another TEC family kinase that can bypass BTK. |
Table 2: Top Non-Kinase Targets Identified in Ibrutinib-Resistant Cells
| Protein ID | Gene Name | Description | SILAC Ratio (Resistant/Sensitive) | Putative Role in Resistance |
| P60709 | ACTB | Actin, Cytoplasmic 1 | 1.98 | Altered cytoskeletal dynamics associated with resistant phenotype. |
| P11362 | HSPA8 | Heat Shock Cognate 71 kDa Protein | 1.75 | Chaperone protein involved in stabilizing bypass pathway components. |
| P08670 | VIM | Vimentin | 2.20 | Intermediate filament protein associated with epithelial-mesenchymal transition and drug resistance. |
Experimental Protocols
Protocol 1: Cell Culture and SILAC Labeling
This protocol is designed for comparing two cell populations (e.g., Ibrutinib-Sensitive vs. Ibrutinib-Resistant).
-
Media Preparation: Prepare SILAC RPMI 1640 media deficient in L-lysine and L-arginine. Supplement one batch with "light" L-lysine and L-arginine (for sensitive cells) and another with "heavy" 13C6,15N2-L-lysine and 13C6,15N4-L-arginine (for resistant cells). Add 10% dialyzed fetal bovine serum to both.
-
Cell Culture: Culture the sensitive and resistant cell lines separately in their respective "light" and "heavy" SILAC media for at least five cell doublings to ensure complete metabolic incorporation of the labeled amino acids.
-
Expansion: Expand cells to a sufficient number for the experiment (e.g., 1-5 x 107 cells per condition).
Protocol 2: In-situ Labeling with this compound
-
Cell Plating: Seed the SILAC-labeled sensitive and resistant cells in separate culture plates and allow them to adhere overnight (if applicable).
-
Probe Treatment: Prepare a stock solution of this compound in DMSO. Dilute the probe to the desired final concentration (e.g., 1-10 µM) in pre-warmed culture media.
-
Incubation: Remove the media from the cells and add the probe-containing media. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove excess probe. Harvest the cells by scraping or trypsinization, then pellet by centrifugation. Store pellets at -80°C until ready for lysis.
Protocol 3: Cell Lysis and Click Chemistry
-
Lysis: Resuspend the "light" and "heavy" cell pellets in separate tubes containing ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Lyse the cells by sonication on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Combine Lysates: Combine the "light" and "heavy" lysates in a 1:1 protein concentration ratio.
-
Click Reaction Cocktail: Prepare the click chemistry reaction cocktail. For a 1 mL reaction, add the following in order:
-
Combined protein lysate (e.g., 1 mg in 880 µL)
-
Azide-PEG3-Biotin (10 mM stock in DMSO, 10 µL, 100 µM final)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, 20 µL, 1 mM final)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM stock in DMSO, 20 µL, 34 µM final)
-
Copper(II) sulfate (B86663) (50 mM stock in water, 20 µL, 1 mM final)
-
-
Reaction: Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.
Protocol 4: Enrichment and Sample Preparation for Mass Spectrometry
-
Protein Precipitation: Precipitate the protein from the click reaction mixture by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 1 hour. Pellet the protein by centrifugation and discard the supernatant.
-
Resuspension: Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
-
Streptavidin Enrichment: Add high-capacity streptavidin agarose (B213101) beads to the protein solution and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads and wash sequentially with 0.2% SDS in PBS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). Reduce the proteins with DTT and alkylate with iodoacetamide. Add trypsin and incubate overnight at 37°C to digest the enriched proteins.
-
Peptide Elution: Collect the supernatant containing the digested peptides.
-
Sample Cleanup: Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.
Visualizations
Experimental Workflow
B-Cell Receptor (BCR) Signaling and Ibrutinib Resistance
References
- 1. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. SILAC-Based Quantitative Proteomic Analysis of Diffuse Large B-Cell Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 11. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Imaging Btk activity in cells using IBT6A-CO-ethyne and fluorescence microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1][2][3][4] Its involvement in B-cell development, activation, proliferation, and survival makes it a significant therapeutic target for various B-cell malignancies and autoimmune disorders.[2][3][5] Visualizing Btk activity within living cells is crucial for understanding its function and for the development of novel targeted therapies.
This document provides detailed application notes and protocols for imaging Btk activity in cells using a covalent probe, IBT6A-CO-ethyne, in conjunction with fluorescence microscopy. This compound is a state-of-the-art chemical probe designed to covalently bind to a specific cysteine residue (Cys481) in the active site of Btk.[6] The ethyne (B1235809) group on the probe allows for the subsequent attachment of a fluorescent reporter via a bio-orthogonal click chemistry reaction, enabling the visualization and quantification of Btk activity.
Principle of the Method
The imaging of Btk activity using this compound is a two-step process. First, the cell-permeable this compound probe is introduced to live cells, where it selectively and covalently binds to active Btk. Unbound probe is then washed away. In the second step, a fluorescent azide-containing dye is added, which specifically reacts with the ethyne group on the Btk-bound probe via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This results in the fluorescent labeling of Btk, allowing for its visualization by fluorescence microscopy. The intensity of the fluorescence signal can be correlated with the level of active Btk in the cell.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Btk signaling pathway and the experimental workflow for imaging Btk activity using this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained using this protocol.
Table 1: this compound Probe Characterization
| Parameter | Value |
| Probe Concentration for Labeling | 1 - 10 µM |
| Incubation Time | 30 - 60 minutes |
| Optimal Click Reaction Time | 30 minutes |
| Excitation Wavelength (with Alexa Fluor 488 azide) | ~495 nm |
| Emission Wavelength (with Alexa Fluor 488 azide) | ~519 nm |
Table 2: Quantification of Btk Activity in Different Cell Lines
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Ramos (Burkitt's Lymphoma) | DMSO (Vehicle) | 850 | 75 |
| Ramos (Burkitt's Lymphoma) | Btk Inhibitor (1 µM) | 150 | 25 |
| HEK293T (Btk negative) | DMSO (Vehicle) | 50 | 10 |
Experimental Protocols
Materials and Reagents
-
This compound probe
-
Cell line of interest (e.g., Ramos cells for high Btk expression)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Microscopy-compatible plates or chamber slides
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
DAPI solution for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets
Protocol 1: Cell Preparation and Probe Labeling
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency at the time of the experiment.
-
Cell Treatment (Optional): If testing the effect of inhibitors, pre-treat the cells with the desired concentration of the inhibitor or vehicle (e.g., DMSO) for the appropriate time.
-
Probe Incubation: Add this compound to the cell culture medium to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently aspirate the medium containing the probe and wash the cells three times with warm PBS to remove any unbound probe.
Protocol 2: Click Chemistry and Staining
-
Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
93 µL PBS
-
1 µL of 50 mM CuSO₄
-
2 µL of 50 mM THPTA
-
2 µL of fluorescent azide (e.g., 5 mM Alexa Fluor 488 Azide)
-
2 µL of freshly prepared 250 mM sodium ascorbate
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Add DAPI solution to the cells and incubate for 5 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS. The cells are now ready for imaging.
Protocol 3: Fluorescence Microscopy and Image Analysis
-
Imaging: Mount the slide on the stage of a fluorescence microscope. Acquire images using appropriate filter sets for the chosen fluorophore (e.g., a FITC filter set for Alexa Fluor 488) and DAPI.[7]
-
Image Acquisition Parameters: Keep imaging parameters such as exposure time and gain constant across all samples to allow for quantitative comparison.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.
-
Define regions of interest (ROIs) based on the cell boundaries.
-
Measure the mean fluorescence intensity within each ROI.
-
Subtract the background fluorescence from a region without cells.
-
Normalize the Btk signal to the DAPI signal if necessary to account for cell number variations.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing of the probe or fluorescent azide. | Increase the number and duration of wash steps. |
| Non-specific binding of the probe. | Decrease the probe concentration or incubation time. | |
| Weak or No Signal | Inactive Btk or low Btk expression in the chosen cell line. | Use a positive control cell line with known high Btk expression (e.g., Ramos). |
| Inefficient click reaction. | Ensure the sodium ascorbate solution is freshly prepared. Optimize the concentrations of click reaction components. | |
| Photobleaching. | Minimize exposure to the excitation light. Use an anti-fade mounting medium. | |
| Cell Death/Morphology Changes | Probe or reagent toxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation times. |
Conclusion
The use of this compound in combination with fluorescence microscopy provides a powerful tool for the direct visualization and quantification of Btk activity in cells.[8] This methodology can be applied to study the role of Btk in various cellular processes, screen for novel Btk inhibitors, and assess the target engagement of Btk-targeting drugs in a cellular context. The detailed protocols and notes provided here serve as a comprehensive guide for researchers to successfully implement this technique in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bruton’s tyrosine kinase in B cells and malignancies | springermedizin.de [springermedizin.de]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Imaging Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 8. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkyne-Tagged Probe Concentration for Cellular Labeling
This guide provides troubleshooting and frequently asked questions for researchers using alkyne-tagged probes, such as IBT6A-CO-ethyne, for cellular labeling experiments coupled with click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For a novel probe, it is crucial to perform a dose-response experiment to determine the optimal concentration. A typical starting range for many alkyne-tagged probes is between 1 µM and 25 µM. We recommend a titration experiment to find the lowest effective concentration that provides a specific signal with minimal background and cytotoxicity.
Q2: How long should I incubate my cells with the this compound probe?
A2: Incubation time is dependent on the biological process being studied and the cellular uptake of the probe. A starting point is typically 1 to 4 hours. For processes that occur over a longer period, you may need to extend this time. However, prolonged incubation can sometimes lead to increased cytotoxicity or non-specific labeling.
Q3: Can I perform live-cell imaging with this compound?
A3: Yes, alkyne-tagged probes are designed for both live-cell and fixed-cell applications. For live-cell imaging, it is critical to use copper-free click chemistry methods (e.g., with DBCO-fluorophores) to avoid copper-induced cytotoxicity.[1][2] Ensure that the imaging conditions, such as laser power and exposure time, are optimized to minimize phototoxicity.[3][4]
Q4: What are the key differences between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for detection?
A4: Copper-catalyzed click chemistry (CuAAC) is highly efficient but the copper catalyst can be toxic to live cells.[2] Therefore, it is primarily used for fixed and permeabilized cells. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free method ideal for live-cell imaging as it is bio-orthogonal and avoids copper toxicity.[2]
Q5: How can I be sure the labeling I'm seeing is specific to my target?
A5: Several controls are essential to validate the specificity of your labeling. A key control is to use a competitor molecule that also binds to the intended target. Pre-incubating cells with an unlabeled inhibitor or the natural ligand for the target should reduce the signal from your alkyne probe. Additionally, a negative control cell line that does not express the target of interest can be used to assess off-target binding.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Very Low Signal | 1. Inefficient Click Reaction: The copper catalyst in CuAAC may have been oxidized or chelated.[6] 2. Insufficient Probe Concentration/Incubation: The probe may not have reached its target at a sufficient concentration. 3. Cell Permeabilization (Fixed Cells): Reagents may not have access to intracellular targets.[6] 4. Low Target Expression: The target protein or molecule may be expressed at very low levels. | 1. Prepare Click Reaction Mix Fresh: Use the click reaction mixture immediately after preparation.[6] Ensure no chelating agents like EDTA are present in your buffers.[6] 2. Optimize Probe Concentration & Time: Increase the probe concentration or incubation time based on your initial titration experiments. 3. Optimize Permeabilization: Try different permeabilization agents (e.g., Triton X-100 vs. saponin) or adjust the incubation time. 4. Use a Positive Control: Use a cell line known to have high expression of the target to confirm the protocol is working. |
| High Background/Non-Specific Labeling | 1. Probe Concentration Too High: Excess probe can lead to non-specific binding.[7] 2. Probe Aggregation: The probe may form aggregates that bind non-specifically to cellular structures. 3. Insufficient Washing: Unbound probe or detection reagents may remain. 4. Autofluorescence: Some cell types or tissues have endogenous fluorescence.[6] | 1. Reduce Probe Concentration: Lower the probe concentration and/or reduce the incubation time.[7] 2. Check Probe Solubility: Ensure the probe is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting in media. 3. Increase Wash Steps: Add extra wash steps after probe incubation and after the click reaction.[7] 4. Use a "No Probe" Control: Image cells that have gone through the entire process, including the click reaction, but without the addition of the alkyne probe to identify sources of background. |
| High Cytotoxicity/Cell Death | 1. Probe-Induced Toxicity: The probe itself may be toxic at the concentration used. 2. Copper Toxicity (Live Cells): The copper catalyst in CuAAC is toxic to living cells.[2] 3. Phototoxicity: Excessive light exposure during imaging can damage cells.[3][4] | 1. Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration of your probe using an assay like MTT or Trypan Blue exclusion. 2. Use Copper-Free Click Chemistry: For live-cell imaging, switch to a strain-promoted click reaction (SPAAC) with a DBCO-fluorophore.[2] 3. Optimize Imaging Parameters: Reduce laser power, increase camera gain, and use the shortest possible exposure time.[4] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration (Fixed Cells)
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Incubation: Prepare a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM) in complete cell culture media. Include a vehicle-only control (e.g., DMSO).
-
Replace the media on the cells with the probe-containing media and incubate for a set time (e.g., 2 hours) under standard culture conditions.
-
Fixation: Wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction (CuAAC): Wash three times with PBS. Prepare the click reaction cocktail immediately before use (e.g., 5 µM fluorescent azide, 1 mM CuSO₄, 10 mM sodium ascorbate, 100 µM TBTA ligand in PBS).
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing & Counterstaining: Wash three times with PBS. If desired, counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips and image using a fluorescence microscope.
-
Analysis: Quantify the mean fluorescence intensity for each concentration. The optimal concentration is the one that provides a strong signal with the lowest background.
Data Presentation
Table 1: Example Titration Data for Probe Concentration Optimization
| Probe Concentration | Mean Fluorescence Intensity (A.U.) | Signal-to-Background Ratio | Notes on Cell Morphology |
| 0 µM (Vehicle) | 50.2 ± 4.1 | 1.0 | Healthy, normal morphology |
| 1 µM | 250.6 ± 15.3 | 5.0 | Healthy, normal morphology |
| 5 µM | 875.1 ± 45.8 | 17.4 | Healthy, normal morphology |
| 10 µM | 1250.9 ± 62.1 | 24.9 | Healthy, normal morphology |
| 25 µM | 1310.4 ± 70.3 | 26.1 | Slight signs of stress (e.g., rounding) |
Visualizations
Caption: General workflow for cellular labeling with an alkyne-tagged probe.
Caption: Decision tree for troubleshooting common labeling issues.
Caption: Simplified B-Cell Receptor signaling pathway showing inhibition by a BTK probe.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click-iT™ Plus EdU Cell Proliferation Kit for Imaging, Alexa Fluor™ 594 dye - FAQs [thermofisher.com]
- 7. neb.com [neb.com]
Troubleshooting low signal in IBT6A-CO-ethyne pull-down assays
Technical Support Center: IBT6A-CO-ethyne Pull-Down Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, an alkyne-modified chemical probe derived from the BTK inhibitor Ibrutinib, in pull-down assays to identify protein targets.[1][2] The general workflow for such experiments involves labeling proteins in cells or lysates with the alkyne probe, followed by a click chemistry reaction to attach a reporter tag (like biotin), enrichment of the tagged proteins, and finally, identification via mass spectrometry or western blot.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very weak or no signal for my target protein. What are the possible causes?
Low or absent signal is a common issue that can arise at multiple stages of the pull-down workflow. Below is a breakdown of potential causes and solutions.
Troubleshooting Low/No Signal
| Potential Cause | Recommended Solution | Explanation |
| Probe Ineffectiveness | Verify the integrity and concentration of your this compound probe. Titrate the probe concentration to find the optimal level for target engagement without inducing off-target effects. | The chemical probe must be stable and used at a concentration sufficient to bind its intended biological target.[5] |
| Insufficient Protein Input | Increase the amount of cell lysate used for the pull-down.[6] Ensure lysis buffer is effective and contains fresh protease and phosphatase inhibitors to prevent protein degradation.[6][7] | A higher quantity of starting material increases the chances of detecting low-abundance target proteins. Protein degradation will directly lead to lower yields. |
| Inefficient Click Reaction | Optimize the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or use a strain-promoted (SPAAC) reaction.[3] Ensure all reagents (e.g., copper catalyst, ligands, biotin-azide) are fresh and active. | The click chemistry reaction is critical for attaching the biotin (B1667282) tag that enables enrichment. Incomplete reactions are a major source of signal loss.[4][8] |
| Poor Enrichment | Ensure your streptavidin or avidin (B1170675) beads are not expired and have sufficient binding capacity.[9] Pre-clear the lysate to remove endogenously biotinylated proteins that compete for bead binding. | The high affinity between biotin and avidin/streptavidin is key to the pull-down.[9] Overloaded or inactive beads will result in poor capture. |
| Inefficient Elution | Use a stronger or more specific elution buffer. Options include boiling in SDS-PAGE loading buffer, using high concentrations of free biotin, or changing pH.[9][10] | If the target protein is not efficiently released from the beads, it cannot be detected in downstream analysis. |
| Detection Issues | For western blotting, use a more sensitive detection substrate.[6] Ensure your primary antibody is specific and effective for the target protein. | The final signal depends on the sensitivity of the detection method used after the pull-down is complete. |
Q2: My results show a high background with many non-specific proteins. How can I improve specificity?
High background can obscure true interactions and lead to false positives. The goal is to minimize non-specific binding at each step.
Troubleshooting High Background
| Potential Cause | Recommended Solution | Explanation |
| Probe Promiscuity | Use the lowest effective concentration of the this compound probe. Include a negative control probe that is structurally similar but biologically inactive to identify off-target binders. | High probe concentrations can lead to non-specific or low-affinity interactions with unintended proteins.[5] |
| Non-Specific Binding to Beads | Block the beads (e.g., with BSA or salmon sperm DNA) before adding the protein lysate. Increase the number and stringency of wash steps after protein capture.[9][11] | Affinity beads can non-specifically bind proteins. Proper blocking and stringent washing are crucial to remove these contaminants. |
| Ineffective Washing | Increase the number of washes (from 3 to 5). Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffers to disrupt weak, non-specific interactions.[11] | Insufficient washing is a primary cause of high background. |
| Cellular Contaminants | Ensure complete cell lysis and centrifuge the lysate at high speed to pellet insoluble material before starting the pull-down.[7] | Insoluble proteins and cellular debris can stick to beads and contribute to background. |
Experimental Workflow & Protocols
The following diagram and protocol outline a standard workflow for an alkyne probe-based pull-down experiment.
Caption: Workflow for this compound pull-down assay.
General Protocol for this compound Pull-Down
This protocol provides a general framework. Optimization of concentrations and incubation times is highly recommended for each specific experimental system.
1. Cell Treatment and Lysis
-
Culture cells to desired confluency.
-
Treat cells with the this compound probe at a predetermined optimal concentration for 2-4 hours. Include a vehicle-only (e.g., DMSO) control.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing fresh protease and phosphatase inhibitors.[7]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[7]
2. Click Chemistry Reaction (CuAAC)
-
To 100-500 µg of protein lysate, add the click chemistry reaction components. A typical reaction mixture includes:
-
Biotin-Azide tag
-
Copper(II) Sulfate (CuSO₄)
-
A copper reductant (e.g., Sodium Ascorbate)
-
A copper-chelating ligand (e.g., BTTAA or TBTA) to improve efficiency and reduce protein damage.[7]
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
3. Enrichment of Labeled Proteins
-
Equilibrate streptavidin-coated magnetic or agarose (B213101) beads by washing them three times with lysis buffer.[9]
-
Add the equilibrated beads to the lysate after the click reaction.
-
Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.
4. Washing
-
Pellet the beads using a magnet or centrifugation.
-
Discard the supernatant (this is the unbound fraction).
-
Wash the beads 3-5 times with a wash buffer (e.g., lysis buffer with 0.1% Tween-20) to remove non-specifically bound proteins.[11]
5. Elution
-
Elute the bound proteins from the beads. Common methods include:
-
Boiling the beads for 5-10 minutes in 1x SDS-PAGE loading buffer (for western blot analysis).
-
Incubating with a buffer containing a high concentration of free biotin (2-5 mM) to competitively elute the bound proteins.[9]
-
6. Downstream Analysis
-
Analyze the eluted proteins via:
-
SDS-PAGE and Western Blot: To confirm the presence of a specific, known target protein.[10]
-
Mass Spectrometry: To identify novel interacting proteins on a proteome-wide scale.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. Collection - Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins - Analytical Chemistry - Figshare [acs.figshare.com]
- 9. bioclone.net [bioclone.net]
- 10. m.youtube.com [m.youtube.com]
- 11. kmdbioscience.com [kmdbioscience.com]
How to minimize off-target labeling with IBT6A-CO-ethyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IBT6A-CO-ethyne, a putative alkyne-tagged probe derived from a Bruton's tyrosine kinase (Btk) inhibitor. The following resources are designed to help you minimize off-target labeling and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
IBT6A is recognized as an impurity of the well-characterized Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3] IBT6A itself is a potent Btk inhibitor with an IC50 of 0.5 nM.[1][3] this compound is a chemical probe synthesized from IBT6A, featuring a terminal alkyne group. This alkyne serves as a handle for "click" chemistry, allowing for the covalent attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization or enrichment of the target protein, Btk. The primary application of this probe is for activity-based protein profiling (ABPP) to study Btk engagement and activity in complex biological samples.[4]
Q2: What are the primary causes of off-target labeling with alkyne-containing probes?
Off-target labeling with alkyne probes can arise from several factors:
-
Probe Concentration: Using a concentration of this compound that is too high can lead to non-specific binding to proteins other than Btk.[5][6]
-
Chemical Reactivity: The ethyne (B1235809) group, while designed for bioorthogonal click chemistry, can under certain conditions exhibit reactivity towards cellular nucleophiles, such as cysteine residues, leading to non-specific labeling.[4]
-
Hydrophobic Interactions: The probe molecule may have inherent hydrophobicity, causing it to non-specifically associate with hydrophobic pockets on various proteins or aggregate, leading to false-positive signals.[7][8]
-
Click Reaction Conditions: Suboptimal conditions during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, such as inappropriate copper or ligand concentrations, can contribute to background labeling.[9][10]
Q3: How can I confirm that the labeling I observe is specific to Btk?
Confirming on-target engagement is crucial. Here are several strategies:
-
Competition Assay: Pre-incubate your cells or lysate with an excess of a known, unlabeled Btk inhibitor (e.g., Ibrutinib) before adding this compound. A significant reduction in the labeling signal upon pre-incubation indicates that the probe is binding to the intended target.
-
Use of a Negative Control Probe: A structurally similar but inactive analog of this compound that does not bind to Btk is an ideal negative control.[11][12] If this control probe produces significantly less labeling, it strengthens the evidence for on-target binding of the active probe.
-
Genetic Knockdown/Knockout: Compare the labeling pattern in your wild-type cells with that in cells where Btk has been knocked down (e.g., using siRNA) or knocked out. A loss of the specific band corresponding to Btk in the knockdown/knockout cells validates the target.[11]
-
Orthogonal Probes: Use a structurally different Btk probe to see if it produces a similar labeling pattern.[6][13]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize off-target labeling when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High background fluorescence/signal in all lanes, including negative controls. | Non-specific binding of the alkyne probe or the reporter tag to proteins or cellular components. | - Optimize Probe Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required for on-target labeling.[11] - Increase Wash Steps: Add extra and more stringent wash steps after probe incubation and after the click reaction to remove unbound probe and reagents. - Include a Blocking Step: Pre-incubate the sample with a blocking agent like bovine serum albumin (BSA) before adding the probe to reduce non-specific protein interactions.[8][9][14] - Adjust Buffer Composition: Increase the salt concentration or add a non-ionic surfactant (e.g., Tween-20) to the lysis and wash buffers to disrupt non-specific hydrophobic and ionic interactions.[8][14] |
| Multiple bands are observed in addition to the expected Btk band. | Off-target covalent labeling by the probe or non-specific interactions during the click reaction. | - Competition Assay: Perform a competition experiment with an unlabeled Btk inhibitor to identify which bands are specific to Btk binding. - Optimize Click Chemistry Conditions: Titrate the concentrations of copper, ligand, and the azide (B81097) reporter tag. Use a copper-chelating ligand to minimize copper-mediated protein damage.[9][15] - Thiol Blocking: To prevent potential thiol-yne reactions, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM), although this may affect Btk if it has reactive cysteines outside the active site.[4] |
| The expected Btk band is weak or absent. | Insufficient probe concentration, suboptimal click reaction, or low Btk expression. | - Increase Probe Concentration: Gradually increase the concentration of this compound, while monitoring for off-target effects. - Check Reagent Quality: Ensure the freshness and purity of all click chemistry reagents, especially the sodium ascorbate (B8700270) solution, which should be freshly prepared.[9] - Confirm Btk Expression: Use an antibody-based method like a Western blot to confirm the expression level of Btk in your samples. |
| Inconsistent results between experiments. | Variability in cell culture conditions, reagent preparation, or experimental execution. | - Standardize Protocols: Ensure consistent cell density, passage number, and treatment times. - Prepare Fresh Reagents: Always use freshly prepared solutions for critical reagents like sodium ascorbate. - Include Proper Controls: Consistently run positive and negative controls in every experiment to monitor for variability.[11] |
Experimental Protocols
Protocol 1: General Workflow for Labeling Btk in Cell Lysate
This protocol provides a starting point for using this compound to label Btk in a cellular lysate. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental goals.
Workflow for Btk labeling with this compound.
Materials:
-
Cells expressing Btk
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (stock solution in DMSO)
-
Unlabeled Btk inhibitor (for competition, e.g., Ibrutinib)
-
Azide-fluorophore or Azide-biotin (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Copper-chelating ligand (e.g., THPTA) (stock solution in water)
-
Sodium Ascorbate (freshly prepared stock solution in water)
Procedure:
-
Cell Lysis: Lyse cells in a suitable buffer and clear the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Probe Incubation: Dilute the lysate to a final concentration of 1 mg/mL. Add this compound to the desired final concentration (start with a range of 0.1 - 5 µM). Incubate for 30-60 minutes at room temperature.
-
For competition control: Pre-incubate the lysate with an excess (e.g., 50-fold) of unlabeled inhibitor for 30 minutes before adding this compound.
-
-
Click Reaction:
-
Prepare the click chemistry reaction mix by adding the reagents in the following order: Azide-reporter (e.g., 50 µM), ligand (e.g., 250 µM), and CuSO₄ (e.g., 50 µM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 1 mM).
-
Add the click reaction mix to the probe-labeled lysate.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Analysis:
-
Quench the reaction and prepare the samples for SDS-PAGE.
-
Analyze the labeling by in-gel fluorescence scanning (if using a fluorescent azide) or by Western blot followed by streptavidin-HRP detection (if using a biotin azide).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound binds to Btk in intact cells. Binding of the probe is expected to stabilize Btk, leading to a higher melting temperature.
References
- 1. IBT6A | BTK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nicoyalife.com [nicoyalife.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of IBT6A-CO-ethyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with IBT6A-CO-ethyne in aqueous buffers during experimental procedures.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Possible Cause: this compound is likely a hydrophobic compound with low intrinsic solubility in aqueous solutions. The initial stock solution, often prepared in a high-concentration organic solvent like DMSO, becomes supersaturated when diluted into an aqueous buffer, leading to precipitation.[1]
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: While an initial stock in 100% DMSO is common, the final concentration of DMSO in the assay should typically be kept low (e.g., below 0.5%) to avoid solvent effects on the biological system.[2] Determine the maximum tolerable concentration of your co-solvent in the final assay buffer.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Add the stock solution dropwise into the aqueous buffer while vortexing or stirring to facilitate better dispersion.[3]
-
Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to maintain the solubility of hydrophobic compounds.[1][3] These surfactants form micelles that can encapsulate the compound, increasing its apparent solubility.[2]
-
pH Adjustment: If this compound possesses ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility. For instance, basic compounds are generally more soluble at acidic pH, while acidic compounds are more soluble at basic pH.[2][3]
Issue 2: Inconsistent or non-reproducible results in biological assays.
Possible Cause: Poor solubility can lead to an unknown and variable concentration of the compound in solution, resulting in inconsistent biological activity.[3] The actual concentration of the soluble compound may be significantly lower than the nominal concentration.[3]
Troubleshooting Steps:
-
Pre-assay Solubility Confirmation: Before conducting the main experiment, perform a solubility test in your specific assay buffer. Prepare the desired final concentration of this compound and visually inspect for any precipitation under a microscope.[3]
-
Measure Soluble Concentration: For critical applications, it is advisable to determine the actual concentration of the soluble compound. This can be achieved by centrifuging the prepared solution to pellet any precipitate and then measuring the concentration of the supernatant using techniques like HPLC-UV.[3]
-
Consider Formulation Strategies: For in vivo studies or more complex assays, consider advanced formulation strategies such as the use of cyclodextrins, liposomes, or nanoformulations to improve solubility and bioavailability.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: For hydrophobic compounds like this compound, a high-purity water-miscible organic solvent is recommended for the initial stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[5] Other options include ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG-400).[2] It is crucial to start with a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to the final aqueous solution.[2]
Q2: Can I use sonication or gentle heating to dissolve my compound?
A2: Yes, gentle heating (e.g., in a 37°C water bath) and sonication can aid in the dissolution of compounds that are difficult to dissolve.[3] However, it is important to use these methods with caution as excessive or prolonged heating can lead to the degradation of the compound.[3] Always perform these steps in short bursts and visually inspect for any changes in the solution's appearance, such as a color change, which might indicate degradation.[3]
Q3: Are there alternative methods to co-solvents for improving solubility?
A3: Absolutely. Several other methods can be employed, often in combination. These include:
-
Use of Surfactants: Non-ionic surfactants can be very effective.[1][3]
-
pH Adjustment: Modifying the buffer's pH can increase the solubility of ionizable compounds.[2][3]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[2]
-
Nanoformulations: Encapsulating the compound in nanoparticles can improve its aqueous dispersibility.[1]
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Working Concentration |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent system.[2] | Simple to implement; effective for many compounds. | Can be toxic to cells at higher concentrations; may affect protein stability.[2][5] | < 0.5% (final concentration in cell-based assays).[2] |
| Surfactants (e.g., Tween® 20, Triton™ X-100) | Form micelles that encapsulate hydrophobic compounds.[2] | Effective at low concentrations; can improve stability. | May interfere with some biological assays. | 0.01% - 0.1% (w/v).[3] |
| pH Adjustment | Converts the compound to a more soluble salt form.[2] | Simple and cost-effective. | Only applicable to ionizable compounds; may affect biological activity or assay conditions. | Dependent on the pKa of the compound. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the hydrophobic molecule.[2] | Generally low toxicity; can improve stability.[2] | Can be more expensive; may not be effective for all molecular geometries.[2] | 1% - 10% (w/v).[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add a minimal amount of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.[3]
-
If dissolution is incomplete, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[3] Sonication in short bursts can also be applied.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: General Method for Aqueous Buffer Dilution
-
Thaw a fresh aliquot of the this compound stock solution.
-
Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl) at the appropriate pH.
-
While vortexing the aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Continuously mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.
Visualizations
Caption: Workflow for preparing and solubilizing this compound.
Caption: Example of a signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling IBT6A-CO-ethyne
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling IBT6A-CO-ethyne. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1][2] For a stock solution, dissolve the compound in newly opened, anhydrous DMSO to the desired concentration (e.g., 50 mg/mL)[1][2]. Gentle warming to 60°C and ultrasonication can aid in dissolution[1].
Q3: What are the key considerations for handling this compound?
This compound should be handled in a well-ventilated area. Personal protective equipment, including gloves and safety goggles, should be worn to avoid contact with skin and eyes.
Q4: this compound is an alkyne-modified probe. What is its primary application?
As an alkyne-modified molecule, this compound is designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3][4] This reaction allows for the covalent labeling of azide-modified biomolecules, such as proteins and nucleic acids, for various applications including visualization and quantification.[4]
Troubleshooting Guide for Click Chemistry Reactions
Problem 1: Low or no signal from the reporter molecule after the click reaction.
This is a common issue indicating an incomplete or failed click reaction.
| Possible Cause | Solution |
| Oxidation of Copper Catalyst | The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[5] Prepare fresh sodium ascorbate (B8700270) solution for each experiment, as it readily oxidizes.[5] Degas all solutions to remove dissolved oxygen.[5] |
| Insufficient or Inactive Reagents | Ensure the quality of all reagents. Use a 2- to 10-fold molar excess of the azide (B81097) probe over the alkyne-labeled protein.[5] |
| Presence of Interfering Substances | Thiols (from DTT or cysteine residues) and other metal chelators can interfere with the reaction.[5] If present, remove them by dialysis or buffer exchange prior to the reaction.[5] |
| Steric Hindrance | The alkyne group on this compound may be sterically hindered, preventing efficient reaction. Consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream application.[5] |
Problem 2: High background signal in control samples.
High background can obscure the specific signal from your labeled biomolecule.
| Possible Cause | Solution |
| Non-specific Binding of Copper | Copper ions can bind non-specifically to proteins and other biomolecules.[6] Use a copper-chelating ligand like THPTA or BTTAA in a 5:1 to 10:1 ratio with copper sulfate (B86663) to stabilize the Cu(I) and reduce non-specific binding.[5][6] |
| Side Reactions with Thiols | Free thiols can react with the copper catalyst and alkyne probes.[6] Pre-treat samples with a thiol-blocking agent like N-ethylmaleimide (NEM) if cysteine residues are suspected to be an issue.[5] |
| Excess Reagents | A large excess of the alkyne or azide probe can lead to non-specific labeling.[6] Titrate the concentration of your probes to find the optimal balance between signal and background. |
| Reagent Impurities | Impurities in either the azide or alkyne reagents can contribute to background signal.[6] Ensure high-purity reagents are used. |
Quantitative Data Summary
Table 1: Solubility of IBT6A
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (129.38 mM) | Ultrasonic and warming to 60°C may be needed. Use newly opened DMSO.[1] |
Table 2: Stock Solution Storage Stability
| Storage Temperature | Duration |
| -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins with this compound via CuAAC
This protocol provides a general guideline. Optimization may be required for specific applications.
1. Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-Modified Protein: Prepare in an azide-free buffer (e.g., PBS).
-
Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.[5][6]
2. Click Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-modified protein with the click reaction components in the following order. The final volume can be adjusted as needed.
-
Add the azide-modified protein to the reaction buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., 100 µM).
-
Add the ligand to a final concentration of 500 µM.
-
Add the CuSO₄ solution to a final concentration of 100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Mix the reaction gently and incubate at room temperature for 1-4 hours, protected from light.
3. Removal of Excess Reagents:
-
Following incubation, remove unreacted this compound and catalyst components. This can be achieved by methods such as protein precipitation, dialysis, or using desalting columns.
4. Analysis:
-
The successfully labeled protein can now be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent azide was used in a parallel experiment) or Western blot.
Visualizations
Caption: Workflow for labeling azide-modified proteins with this compound.
Caption: Troubleshooting logic for low or no signal in click chemistry reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing IBT6A-CO-ethyne Click Chemistry Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of IBT6A-CO-ethyne click chemistry reactions, a type of Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).
Frequently Asked Questions (FAQs)
Q1: What is the this compound click chemistry reaction?
A1: The reaction involving this compound is a Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). It is a bioorthogonal "click" reaction where a strained alkyne (in this case, an ethyne (B1235809) derivative) reacts with a nitrone to form a stable heterocyclic compound.[1] This type of reaction is known for its high efficiency and selectivity, making it suitable for use in complex biological systems without the need for a toxic copper catalyst.[1]
Q2: What are the key advantages of using SPANC reactions like the one with this compound?
A2: SPANC reactions offer several advantages, including:
-
High Reactivity: They exhibit fast reaction kinetics, with some SPANC reactions having bimolecular rate constants up to 60 M⁻¹s⁻¹.[2][3]
-
Bioorthogonality: The reacting functional groups (alkynes and nitrones) are absent in most biological systems, ensuring the reaction is highly specific and does not interfere with native biochemical processes.[1]
-
Catalyst-Free: The reaction is driven by the ring strain of the cyclooctyne, eliminating the need for cytotoxic copper catalysts often used in other click chemistry variants.[4]
-
Stability of Reactants: The starting materials, particularly cyclic nitrones, often exhibit good stability in aqueous buffers under both acidic and basic conditions.[3]
-
Tunable Reactivity: The electronic and steric properties of both the alkyne and the nitrone can be modified to tune the reaction rate.[3]
Q3: What types of molecules can be labeled or conjugated using this chemistry?
A3: SPANC is a versatile tool for modifying a wide range of biomolecules, including proteins, peptides, and cell surface receptors.[1] It is particularly useful for the specific labeling of proteins at their N-terminus.[1]
Troubleshooting Guide
Low or No Product Yield
Q4: I am observing a very low yield or no formation of my desired product. What are the potential causes and how can I troubleshoot this?
A4: Low product yield in a SPANC reaction can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
1. Verify Starting Material Integrity:
-
This compound Stability: While generally stable, prolonged storage under improper conditions (e.g., exposure to light, moisture, or extreme pH) can lead to degradation. Confirm the integrity of your this compound reagent, preferably by techniques like NMR or mass spectrometry if you suspect degradation.
-
Nitrone Stability: Acyclic nitrones can be susceptible to hydrolysis.[3] If you are using an acyclic nitrone, ensure it is freshly prepared or has been stored under anhydrous conditions. Cyclic nitrones generally offer greater stability.[3]
-
-
2. Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction rate. While SPANC reactions can proceed in various solvents, a high water content has been shown to increase the reaction rate constant in some cases.[4][5] Consider increasing the proportion of water in your solvent system (e.g., acetonitrile (B52724)/water mixtures).
-
Stoichiometry: Ensure you are using an appropriate stoichiometric ratio of your reactants. While a 1:1 ratio is theoretically sufficient, using a slight excess (e.g., 1.1-1.5 equivalents) of one reagent can help drive the reaction to completion, especially if one component is particularly precious or prone to degradation.
-
Concentration: The reaction is bimolecular, so the rate is dependent on the concentration of both reactants. If your reaction is slow, increasing the concentration of the reactants can lead to a higher yield in a given time frame.
-
Temperature: While SPANC reactions typically proceed readily at room temperature, gentle heating (e.g., to 37°C) might be beneficial for slower reactions, provided your biomolecule of interest is stable at that temperature.
-
pH: The pH of the reaction medium can affect the stability and reactivity of your starting materials, particularly if they have pH-sensitive functional groups. For protein labeling, maintaining a physiological pH (around 7.4) is generally recommended.
-
-
3. Check for Competing Side Reactions:
-
If your reaction mixture is complex (e.g., in cell lysates), other nucleophiles present could potentially react with your starting materials, although this is less common with the highly specific bioorthogonal nature of SPANC.
-
Ensure that no residual reagents from previous steps are interfering. For instance, if the nitrone is generated in situ from an aldehyde, residual oxidizing agents could potentially degrade other components.[4]
-
Formation of Side Products/Impure Product
Q5: My reaction seems to work, but I am observing multiple spots on TLC or unexpected peaks in my LC-MS, indicating side products. What could be the cause and how can I obtain a cleaner product?
A5: The formation of side products can complicate purification and reduce the yield of the desired conjugate. Here are some common causes and solutions:
-
1. Isomerization of the Product: The cycloaddition can sometimes result in the formation of regioisomers or diastereomers, which may appear as multiple spots or peaks.[4] The degree of stereoselectivity can be influenced by the structure of the alkyne and nitrone. While often difficult to control completely, purification by chromatography (e.g., HPLC) is usually effective in separating these isomers.
-
2. Degradation of Starting Materials or Product:
-
As mentioned previously, the stability of the nitrone is crucial. Hydrolysis of the nitrone will lead to impurities.
-
The final isoxazoline (B3343090) product is generally stable.[4][5] However, if your molecule contains other sensitive functional groups, they might be degrading under the reaction or work-up conditions.
-
-
3. Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting materials and products. To address this, refer to the troubleshooting steps for low yield, such as extending the reaction time, increasing the concentration, or optimizing the stoichiometry.
-
4. Purification Strategy:
-
A robust purification strategy is essential for obtaining a clean product. For protein conjugations, size-exclusion chromatography (SEC) is often effective at removing small molecule reagents. Affinity chromatography can also be used if the protein has an affinity tag. For small molecules, flash column chromatography or preparative HPLC are standard purification methods.
-
Quantitative Data
The efficiency of SPANC reactions is influenced by the specific structures of the alkyne and nitrone partners. The following table summarizes published data on reaction rates and yields for the cycloaddition of a dibenzocyclooctynol with various nitrones, which can serve as a general guide for expected outcomes.
| Nitrone | R1 | R2 | R3 | Rate Constant (k) [M⁻¹s⁻¹] | Yield [%] |
| 4a | H | Ph | Me | 1.3 x 10⁻² | 95 |
| 4b | H | CH₂CH₂Ph | Me | 3.2 x 10⁻² | 80 |
| 4c | H | Ph | Ph | >0.2 | 90 |
| 4d | Me | Ph | Me | too slow to determine | - |
| 4e | H | CO₂Et | Me | 2.2 | 89 |
| 4f | H | C(O)NHBn | Me | 3.8 | 85 |
| Data adapted from a study on the cycloaddition of dibenzocyclooctynol with various nitrones.[4] |
Experimental Protocols
General Protocol for a Small Molecule SPANC Reaction
This protocol provides a general guideline for the reaction between this compound and a nitrone.
-
Reactant Preparation: Dissolve the nitrone (1.0 equivalent) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Reaction Initiation: Add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the nitrone solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction if necessary. The work-up procedure will depend on the properties of the product. A typical work-up may involve dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as flash column chromatography on silica (B1680970) gel or preparative HPLC.
One-Pot Protocol for N-Terminal Protein Labeling using SPANC
This protocol is adapted from a published procedure for the site-specific modification of a protein with an N-terminal serine residue.[4]
-
Protein Preparation: Prepare a solution of the protein (e.g., Interleukin-8) in an appropriate buffer (e.g., 2 mM in NH₄OAc buffer, pH 6.9).
-
Oxidation of N-terminal Serine: Add a solution of sodium periodate (B1199274) (NaIO₄) (1.1 equivalents) to the protein solution. Incubate for 1 hour at room temperature to oxidize the N-terminal serine to an aldehyde.
-
Thiol Quenching: To prevent side reactions with the subsequent hydroxylamine (B1172632) addition, treat the reaction mixture with a thiol, such as p-methoxybenzenethiol (6.6 equivalents), for 2 hours.
-
Nitrone Formation: Add N-methylhydroxylamine (10 equivalents) and an aniline (B41778) catalyst (e.g., p-anisidine, 10 equivalents) to the mixture to form the nitrone in situ.
-
Cycloaddition: Add the strained alkyne (e.g., a derivative of this compound, 25 equivalents) to the reaction mixture.
-
Incubation: Allow the reaction to proceed for 24 hours at room temperature.
-
Analysis and Purification: Analyze the reaction mixture by mass spectrometry to confirm the formation of the conjugate. Purify the labeled protein from excess reagents using a suitable method like size-exclusion chromatography or dialysis.
Visualizations
Experimental Workflow for Protein Labeling
Caption: A general workflow for the one-pot N-terminal labeling of a protein using a SPANC reaction.
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting low-yield this compound click chemistry reactions.
References
- 1. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Technical Support Center: Troubleshooting High Background in Western Blots with IBT6A-CO-ethyne Labeling
Welcome to the technical support center for IBT6A-CO-ethyne labeling in Western blot applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly high background, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
A1: this compound is a covalent probe that is structurally related to the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The "ethyne" group is an alkyne functional group that allows for the attachment of a reporter molecule, such as biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. Its primary target is Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3][4]
Q2: What is the general workflow for using this compound in a Western blot?
A2: The general workflow involves:
-
Treating cells or lysates with the this compound probe to covalently label BTK.
-
Separating the proteins via SDS-PAGE.
-
Transferring the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Performing a "click" reaction on the membrane to attach a reporter molecule (e.g., biotin-azide).
-
Blocking the membrane to prevent non-specific binding.
-
Incubating with a detection reagent (e.g., streptavidin-HRP).
-
Washing the membrane to remove unbound reagents.
-
Adding a chemiluminescent substrate and imaging the blot.
Q3: Why am I seeing high background on my Western blot after this compound labeling?
A3: High background in this specific application can stem from several factors, including non-specific binding of the this compound probe to other proteins, incomplete removal of excess probe and click chemistry reagents, or non-specific binding of the streptavidin-HRP conjugate. The following troubleshooting guide provides detailed solutions to address these issues.
Troubleshooting Guide: High Background
High background can obscure the specific signal from your target protein, making data interpretation difficult. The following sections break down the potential causes of high background at different stages of the experimental workflow and provide targeted solutions.
Problem Area 1: Probe Labeling and Click Chemistry Reaction
Question: My background is high even in the negative control lanes. What could be causing this?
Answer: This often points to issues with the labeling or click chemistry steps, leading to non-specific biotinylation of the membrane or other proteins.
| Potential Cause | Recommended Solution |
| Excess this compound probe | Titrate the probe concentration to find the optimal balance between specific labeling and background. Start with a lower concentration and incrementally increase it. |
| Residual copper catalyst from the click reaction | Ensure thorough washing after the click chemistry step to remove all traces of copper, which can contribute to background signal. Increase the number and duration of washes with a buffer containing a mild chelating agent like EDTA. |
| Non-specific binding of biotin-azide | Optimize the concentration of biotin-azide used in the click reaction. Excess biotin-azide can non-specifically adsorb to the membrane. |
| Suboptimal click chemistry reaction conditions | Ensure all click chemistry reagents are fresh and properly prepared. Use a copper ligand (e.g., TBTA or THPTA) to improve reaction efficiency and reduce non-specific labeling. |
Problem Area 2: Blocking and Antibody/Streptavidin Incubation
Question: I have a generally high background across the entire membrane. How can I fix this?
Answer: A uniform high background often indicates problems with the blocking, washing, or detection steps.
| Potential Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5][6] Optimize the blocking agent; try 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST or PBST. For biotin-streptavidin detection, BSA is often preferred as milk can contain endogenous biotin.[7] |
| High concentration of Streptavidin-HRP | Titrate the Streptavidin-HRP concentration. A common starting dilution is 1:5,000 to 1:20,000.[8] Too high a concentration will lead to non-specific binding. |
| Inadequate washing | Increase the number and duration of washes after streptavidin-HRP incubation. For example, perform 3-5 washes of 5-10 minutes each with TBST or PBST.[9][10] Ensure sufficient wash buffer volume to completely submerge the membrane. |
| Membrane drying out | Never let the membrane dry out at any stage of the process, as this can cause irreversible non-specific binding.[11] |
| Contaminated buffers | Prepare fresh buffers, especially the wash buffer and blocking buffer, to avoid microbial contamination which can cause speckles and high background. |
Experimental Protocols
Detailed Protocol for Western Blotting with this compound Labeling
This protocol provides a general framework. Optimization of concentrations and incubation times may be necessary for your specific experimental setup.
-
Cell Lysis and Protein Quantification:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
This compound Labeling:
-
Incubate 20-50 µg of protein lysate with the desired concentration of this compound probe (e.g., 1-10 µM) for 30-60 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
-
SDS-PAGE and Protein Transfer:
-
Add Laemmli sample buffer to the labeled lysates, boil for 5-10 minutes, and load onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Click Chemistry Reaction on the Membrane:
-
Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail for one mini-blot (in a volume of 10 mL) consists of:
-
Biotin-azide (final concentration 10-50 µM)
-
Copper(II) sulfate (B86663) (CuSO4) (final concentration 1 mM)
-
Copper ligand (e.g., THPTA) (final concentration 1 mM)
-
Reducing agent (e.g., Sodium Ascorbate) (final concentration 5 mM, added last to initiate the reaction)
-
-
Incubate the membrane in the click reaction cocktail for 1 hour at room temperature with gentle agitation.
-
Wash the membrane thoroughly 3 times for 10 minutes each with PBS or TBS containing 0.05% Tween-20 (PBST/TBST) to remove excess click chemistry reagents.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
-
Streptavidin-HRP Incubation:
-
Dilute Streptavidin-HRP in 5% BSA in TBST (e.g., 1:10,000).
-
Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a CCD camera or X-ray film.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Western blotting with this compound labeling.
BTK Signaling Pathway
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western blot blocking: Best practices | Abcam [abcam.com]
- 7. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 8. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 9. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Cell permeability optimization for IBT6A-CO-ethyne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing IBT6A-CO-ethyne, a derivative of a Bruton's tyrosine kinase (Btk) inhibitor. The following resources are designed to assist in optimizing cell permeability and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected physicochemical properties affecting cell permeability?
IBT6A is recognized as an impurity of the Btk inhibitor, Ibrutinib.[1] The "-CO-ethyne" modification suggests the introduction of an ethynyl (B1212043) group, likely for use as a chemical probe. This modification can alter the physicochemical properties of the parent molecule. Key properties influencing cell permeability include:
-
Lipophilicity (LogP): An optimal LogP is crucial for partitioning into the cell membrane. Highly polar or highly nonpolar compounds may exhibit poor permeability.
-
Polar Surface Area (PSA): A higher PSA, often due to an increased number of hydrogen bond donors and acceptors, can hinder passive diffusion across the lipid bilayer.[2]
-
Molecular Weight (MW): Generally, compounds with a molecular weight greater than 500 Daltons may face challenges in permeating biological membranes.[2][3]
-
Hydrogen Bond Donors/Acceptors: A high count of hydrogen bond donors can impede a molecule's ability to cross the lipophilic cell membrane.[2][4]
Q2: My this compound is showing low permeability in my initial screens. What are the potential causes?
Low cell permeability of a small molecule like this compound can stem from several factors:
-
Suboptimal Physicochemical Properties: The molecule may be too polar (low LogP) or have an excessively high polar surface area (PSA).
-
Active Efflux: The compound could be a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[2][5] This is a known issue with some Btk inhibitors.[6]
-
Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to an underestimation of its permeability.
-
Compound Instability: Degradation of this compound in the experimental buffer can be misinterpreted as low permeability.[2][5]
-
Assay-Specific Issues: Problems with the integrity of the cell monolayer (in Caco-2 assays) or the artificial membrane (in PAMPA) can lead to inaccurate results.[5]
Q3: How can I determine if this compound is a substrate for efflux transporters?
A bi-directional Caco-2 assay is the standard method to assess active efflux.[5] An efflux ratio (ER), calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction (Papp B-A / Papp A-B), greater than 2 is indicative of active efflux.[2] To confirm the involvement of specific transporters, the Caco-2 assay can be performed in the presence of known efflux pump inhibitors, such as verapamil (B1683045) for P-gp.[2][5]
Q4: What strategies can be employed to improve the cell permeability of this compound?
Several medicinal chemistry strategies can be explored to enhance cell permeability:
-
Reduce Polar Surface Area (tPSA): Modifications to decrease the tPSA can improve passive diffusion.[6]
-
Mask Polar Groups: Introducing non-polar moieties to mask hydrogen bond donors can increase lipophilicity.
-
Prodrug Approach: A prodrug strategy can be employed to create a more lipophilic version of the molecule that is metabolized to the active compound intracellularly.[7]
-
Introduce Steric Hindrance: In some cases, adding steric bulk can reduce the molecule's affinity for efflux transporters.[6]
-
Adjust Lipophilicity (cLogP): Fine-tuning the cLogP to an optimal range is a key strategy for improving permeability.[6]
Troubleshooting Guides
Problem 1: High variability in permeability assay results.
-
Possible Cause: Inconsistent cell monolayer integrity in Caco-2 assays.
-
Possible Cause: Poor compound solubility in the assay buffer.
-
Solution: Visually inspect the donor solution for any precipitation. Measure the compound's solubility in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO (typically at a final concentration of <1%).
-
-
Possible Cause: Inconsistent pipetting or timing.
-
Solution: Use calibrated pipettes and ensure consistent timing for sample addition and collection across all wells.
-
Problem 2: Low compound recovery at the end of the assay.
-
Possible Cause: Compound degradation in the assay buffer.
-
Possible Cause: Non-specific binding to the assay plate or apparatus.
-
Solution: Include a control to assess recovery by measuring the compound concentration in the donor well at the beginning and end of the experiment. If significant binding is observed, consider using low-binding plates.
-
-
Possible Cause: Cellular metabolism.
-
Solution: Analyze cell lysates and the receiver compartment for the presence of metabolites using LC-MS/MS.[5]
-
Data Presentation
Table 1: Hypothetical Permeability and Efflux Data for this compound and Analogs
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 0.8 | 4.2 | 5.25 |
| Analog 1 (Reduced PSA) | 2.5 | 3.0 | 1.2 |
| Analog 2 (Increased Lipophilicity) | 3.1 | 3.5 | 1.13 |
| Verapamil (Control) | 15.0 | 1.5 | 0.1 |
Table 2: Physicochemical Properties of this compound and Analogs
| Compound | MW ( g/mol ) | cLogP | tPSA (Ų) | H-Bond Donors |
| This compound | 464.5 | 3.8 | 95.2 | 2 |
| Analog 1 (Reduced PSA) | 448.5 | 4.1 | 75.6 | 1 |
| Analog 2 (Increased Lipophilicity) | 492.6 | 4.5 | 95.2 | 2 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane.[2]
-
Prepare Lipid Membrane: Coat a 96-well filter plate (donor plate) with a solution of 2% lecithin (B1663433) in dodecane (B42187) to form the artificial membrane.
-
Prepare Solutions: Dissolve this compound in a suitable buffer (e.g., PBS at pH 7.4) to create the donor solution. Prepare the acceptor solution with the same buffer.
-
Assay Setup: Add the acceptor solution to a 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, and add the donor solution containing this compound.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for 5-18 hours.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): Calculate the effective permeability using an appropriate formula that accounts for the volumes of the donor and acceptor wells and the membrane area.[2]
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a model of the intestinal barrier.[9]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-30 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure barrier integrity.
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing this compound to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the transport buffer containing this compound to the basolateral chamber and fresh buffer to the apical chamber to assess efflux.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Analyze the concentration of this compound using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound.[2]
-
Calculate Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B).
Visualizations
Caption: Troubleshooting workflow for low cell permeability.
Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting and improving the membrane permeability of peptidic small molecules. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of the efflux ratio and permeability of covalent irreversible BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers [mdpi.com]
Technical Support Center: Reducing Cytotoxicity of Copper Catalysts in IBT6A-CO-ethyne Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and mitigate the cytotoxic effects of copper catalysts in bioorthogonal click chemistry experiments involving IBT6A-CO-ethyne. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to optimize your results while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of copper catalyst cytotoxicity in live-cell this compound experiments?
A1: The primary cause of cytotoxicity from copper(I) catalysts used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions is the generation of reactive oxygen species (ROS). In the aqueous and oxygen-rich environment of a living cell, the active Cu(I) catalyst can be oxidized to Cu(II). This redox cycling, especially in the presence of reducing agents like sodium ascorbate (B8700270), produces harmful ROS such as superoxide (B77818) radicals and hydroxyl radicals. These ROS can lead to oxidative stress, causing damage to vital cellular components like lipids, proteins, and DNA, which can ultimately trigger cell death pathways like apoptosis.
Q2: How can I minimize copper-induced cytotoxicity in my experiments?
A2: There are several strategies to reduce copper-induced cytotoxicity:
-
Use of Chelating Ligands: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) can stabilize the Cu(I) oxidation state. This not only accelerates the click reaction but also reduces the generation of ROS, thereby protecting the cells.[1]
-
Optimize Copper and Ligand Concentrations: Using the lowest effective concentration of the copper catalyst is crucial. A typical starting point is a ligand-to-copper ratio of 5:1, which has been shown to preserve cell viability.
-
Minimize Reaction Time: The rapid nature of ligand-accelerated CuAAC allows for efficient labeling in a short amount of time, which limits the exposure of cells to potentially toxic reagents.[1]
-
Consider Copper-Free Click Chemistry: For highly sensitive cell lines or long-term studies, strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that completely avoids the use of a copper catalyst.
Q3: Which copper-chelating ligand is better, THPTA or BTTAA?
A3: Both THPTA and BTTAA are effective water-soluble ligands that significantly reduce copper's cytotoxic effects. However, studies have shown that BTTAA can offer faster reaction kinetics compared to THPTA in some systems.[2] The optimal choice may depend on the specific cell type and experimental conditions. It is recommended to empirically test both ligands to determine which provides the best balance of reaction efficiency and cell viability for your this compound experiment.
Q4: What are the key differences between apoptosis and cuproptosis as mechanisms of copper-induced cell death?
A4: Apoptosis is a well-characterized form of programmed cell death involving caspase activation and the formation of apoptotic bodies. In contrast, cuproptosis is a more recently discovered form of regulated cell death that is dependent on copper and mitochondrial respiration.[3] It is triggered by the accumulation of copper in mitochondria, leading to the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins, which induces proteotoxic stress and cell death.[4][5] Unlike apoptosis, cuproptosis does not necessarily involve caspase activation.[4]
Troubleshooting Guides
Issue 1: High Cell Death Observed After Click Reaction
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Excessive Copper Concentration | Titrate the copper sulfate (B86663) concentration downwards. Start with a concentration range of 10-50 µM.[2] | Reduced cytotoxicity while maintaining sufficient reaction efficiency. |
| Inadequate Ligand Protection | Ensure a fresh stock solution of the ligand (THPTA or BTTAA) is used. Increase the ligand-to-copper ratio (e.g., from 5:1 to 10:1).[6] | Improved cell viability due to better stabilization of Cu(I) and reduced ROS formation. |
| Prolonged Reaction Time | Optimize the reaction time. For many cell-surface labeling experiments, 5-15 minutes may be sufficient. | Minimized exposure of cells to the catalyst cocktail, leading to higher cell survival. |
| Oxidative Stress from Reducing Agent | Use a freshly prepared solution of sodium ascorbate. Consider using a lower concentration if reaction efficiency is not compromised. | Decreased background oxidative stress on the cells. |
| Cell Line Sensitivity | If using a particularly sensitive cell line, consider switching to copper-free click chemistry (SPAAC). | Elimination of copper-induced cytotoxicity. |
Issue 2: Low Yield of this compound Click Product
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Copper Catalyst | Prepare the copper/ligand premix immediately before use. Ensure the sodium ascorbate solution is fresh to effectively reduce Cu(II) to Cu(I). | Increased concentration of the active Cu(I) catalyst, leading to a higher reaction yield. |
| Suboptimal Ligand-to-Copper Ratio | While a high ligand-to-copper ratio is good for cell viability, an excessive amount of ligand can sequester the copper, making it unavailable for catalysis. Perform a titration to find the optimal ratio (typically between 1:1 and 5:1).[7] | A balance between catalyst activity and stability, maximizing the product yield. |
| Inaccessibility of IBT6A-CO or Ethyne (B1235809) Moiety | Ensure that the tagged biomolecule is accessible to the click reagents. For intracellular targets, confirm that the probes are cell-permeable. | Improved reaction efficiency due to better accessibility of the reactive partners. |
| Incorrect Order of Reagent Addition | A recommended order of addition is to pre-complex the copper with the ligand before adding it to the cells, followed by the IBT6A-CO and ethyne partners, and finally the reducing agent. | Prevents premature catalyst deactivation and ensures all components are present for the reaction. |
| Deactivation by Thiols | Intracellular thiols, such as glutathione, can deactivate the copper catalyst.[8] For cell lysate experiments, pre-treatment with a thiol-reactive compound like N-ethylmaleimide (NEM) can improve yields. This is generally not recommended for live-cell experiments due to toxicity. | Increased reaction yield in cell-free systems. |
Data Presentation
Table 1: Comparative Cell Viability with Different Copper(I)-Stabilizing Ligands
This table summarizes representative data on cell proliferation after treatment with different Cu(I) catalysts. The specific values can vary depending on the cell line and experimental conditions.
| Ligand | Copper Concentration (µM) | Ligand:Copper Ratio | Relative Cell Proliferation (%) | Reference |
| None | 50 | - | ~10% | [2] |
| THPTA | 50 | 5:1 | ~95% | |
| BTTAA | 50 | 6:1 | >95% | [2] |
| BTTES | 50 | 6:1 | >95% | [2] |
| TBTA | 50 | 6:1 | ~80% (slower proliferation) | [2] |
Table 2: Comparative Reaction Efficiency of Different Ligands
This table provides a qualitative and quantitative comparison of the reaction rates for different copper-chelating ligands.
| Ligand | Relative Reaction Rate | % Product Formation (30 min, 50 µM Cu(I), 6:1 ratio) | Reference |
| TBTA | Slowest | < 15% | [2] |
| THPTA | Moderate | ~15% | [2] |
| BTTES | Fast | > 45% | [2] |
| BTTAA | Fastest | > 45% | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability after a copper-catalyzed click reaction.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency during the experiment and incubate for 24 hours.
-
This compound Click Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Prepare the click reaction cocktail in serum-free media. In a separate tube, premix the desired concentration of CuSO₄ with the chosen ligand (e.g., THPTA or BTTAA) at a 1:5 ratio. Let it stand for 2 minutes.[9]
-
Add the copper-ligand complex and the azide (B81097)/alkyne substrates to the serum-free media.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 100-500 µM.
-
Incubate the cells with the reaction cocktail for the desired amount of time (e.g., 15-30 minutes) at 37°C.
-
-
Post-Reaction Incubation:
-
Remove the reaction cocktail and wash the cells three times with complete growth medium.
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well containing 100 µL of medium.[10]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10]
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Protocol 2: General Procedure for Live-Cell Copper-Catalyzed Click Chemistry
This protocol provides a starting point for labeling live cells using the this compound reaction.
-
Cell Preparation: Culture cells to the desired confluency. If performing metabolic labeling with an azide or alkyne, incubate the cells with the metabolic precursor for the appropriate time before the click reaction.
-
Preparation of Reagents (prepare fresh):
-
Copper Sulfate (CuSO₄): 10 mM stock in sterile water.
-
Ligand (THPTA or BTTAA): 50 mM stock in sterile water.
-
IBT6A-CO/ethyne probe: Stock solution in a biocompatible solvent (e.g., DMSO).
-
Sodium Ascorbate: 100 mM stock in sterile water.
-
-
Click Reaction:
-
Wash cells twice with a suitable buffer (e.g., PBS or serum-free medium).
-
In a sterile tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. For a final copper concentration of 50 µM and a 5:1 ligand ratio, you would add the appropriate volumes to achieve these concentrations in your final reaction volume. Let the premix stand for 1-2 minutes.
-
Add the IBT6A-CO or ethyne probe to the cells.
-
Add the catalyst premix to the cells.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate for 5-30 minutes at room temperature or 37°C.
-
-
Washing and Analysis:
-
Remove the reaction medium and wash the cells three times with PBS.
-
The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
-
Mandatory Visualizations
References
- 1. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cross-Communication of Cuproptosis and Regulated Cell Death in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Mechanism of Cuproptosis Activating cGAS-STING Immune Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Mechanism of Cuproptosis Activating cGAS-STING Immune Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Optimizing lysis conditions for preserving IBT6A-CO-ethyne-protein complexes
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with IBT6A-CO-ethyne, a novel covalent probe, to help ensure the preservation and successful analysis of target protein complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound-protein complex appears to be dissociating after cell lysis. What are the common causes?
A1: Dissociation of a covalent complex post-lysis is unexpected but can be caused by several factors, primarily related to the harshness of the lysis procedure and subsequent sample handling. Key causes include:
-
Inappropriate Lysis Buffer: The choice and composition of the lysis buffer are critical. Strong ionic detergents, like Sodium Dodecyl Sulfate (SDS), can denature the target protein, potentially compromising the complex, even with a covalent bond.[1]
-
Suboptimal pH: Extreme pH values in the lysis buffer can alter protein conformation and affect the stability of the covalent linkage. Most proteins are stable in a neutral pH range of 7.0-8.0.[1][2]
-
Physical Stress: High-energy disruption methods like excessive sonication can generate significant heat, leading to protein denaturation and aggregation.[3][4] Similarly, aggressive homogenization can physically shear complexes.
-
Proteolytic Degradation: Once cells are lysed, endogenous proteases are released and can degrade the target protein, leading to loss of the complex.[5][6][7][8] This is a critical issue if the protease cleaves near the binding site.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a lysate can cause proteins to denature and aggregate, which may lead to the loss of soluble, intact complexes.[4]
Q2: Which lysis buffer is recommended for preserving the this compound complex?
A2: The ideal lysis buffer solubilizes cellular membranes effectively while being mild enough to maintain the native conformation of the target protein. For preserving covalent complexes, a non-denaturing buffer is strongly recommended.
We suggest starting with a RIPA (Radioimmunoprecipitation assay) buffer with reduced SDS or a non-ionic detergent-based buffer like one containing NP-40 or Triton X-100 .[9][10] The choice of detergent is a trade-off between solubilization efficiency and the preservation of protein interactions.[11][12][13][14]
Below is a comparison of common lysis buffer types. Optimization may be required for your specific protein target.
| Lysis Buffer Type | Key Components | Pros | Cons | Best For |
| Modified RIPA | 50mM Tris-HCl, 150mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS [9] | High solubilization efficiency for whole-cell extracts.[10] | Can be harsh; may disrupt some non-covalent interactions within a larger complex. | General purpose, good starting point for cytoplasmic, membrane, and nuclear proteins.[10] |
| NP-40 / Triton X-100 | 50mM Tris-HCl, 150mM NaCl, 1% NP-40 or Triton X-100 [9] | Gentle, non-ionic detergent preserves protein structure and interactions well.[1] | May be less effective for solubilizing nuclear or mitochondrial proteins.[10] | Preserving protein complexes and enzymatic activity; ideal for immunoprecipitation. |
| Digitonin-based | 20 mM HEPES, 150 mM NaCl, 10% glycerol, 1% Digitonin | Very mild non-ionic detergent. | Lower solubilization efficiency for some membrane proteins. | Isolating membrane protein complexes with very sensitive interactions. |
Always supplement your chosen lysis buffer with freshly added protease and phosphatase inhibitor cocktails to prevent enzymatic degradation of your target protein.[5][6][7][8][15]
Troubleshooting Guides
Problem 1: Low yield of the this compound complex after immunoprecipitation (IP).
This troubleshooting guide follows a logical flow to identify the source of low complex yield.
Experimental Protocols
Protocol 1: Recommended Mammalian Cell Lysis for Preserving Covalent Complexes
This protocol is a starting point and should be optimized for your specific cell line and protein of interest.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., NP-40 Buffer: 150 mM NaCl, 50 mM Tris-HCl pH 8.0, 1% NP-40)[9]
-
Protease Inhibitor Cocktail (e.g., cOmplete™)[8]
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)[8]
-
Cell scraper
-
Microcentrifuge pre-cooled to 4°C
Procedure:
-
Preparation: Place the cell culture dish on ice. Wash cells twice with ice-cold PBS.[3][10]
-
Buffer Addition: Aspirate the final PBS wash completely. Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors to the dish. (e.g., 500 µL for a 10 cm dish).
-
Cell Collection: Use a cell scraper to gently collect the cells into the lysis buffer. Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing gently for a few seconds every 10 minutes to ensure complete lysis.[10]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][16]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Downstream Processing: The clarified lysate is now ready for protein concentration measurement, SDS-PAGE analysis, or immunoprecipitation. Store at -80°C for long-term use.
Note on Physical Disruption: If lysing tough-to-lyse cells or tissues, sonication may be necessary.[3][10] If so, use a probe sonicator on ice, applying short bursts (e.g., 3 cycles of 10 seconds on, 30 seconds off) at a low power setting to minimize heat generation and foaming.[3][17]
Workflow Visualization
The overall experimental process, from cell treatment to downstream analysis, can be visualized as follows.
References
- 1. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 2. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Protease and Phosphatase Inhibitor Tablets | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
- 9. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Detergents on Proteins Analyzed by Electrospray Ionization | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protease Inhibitors and Phosphatase Inhibitors | Fisher Scientific [fishersci.com]
- 16. neb.com [neb.com]
- 17. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Validation & Comparative
A Head-to-Head Comparison of IBT6A-CO-ethyne and Other Irreversible Btk Probes for Activity-Based Protein Profiling
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is paramount for the accurate study of enzyme function and inhibitor engagement. This guide provides a comprehensive comparison of IBT6A-CO-ethyne, an ibrutinib-based irreversible probe for Bruton's tyrosine kinase (Btk), with other notable irreversible Btk probes. The comparison is based on available experimental data, focusing on potency, labeling efficiency, and selectivity.
IBT6A is recognized as an impurity of the well-known Btk inhibitor ibrutinib (B1684441) and serves as a precursor in the synthesis of ibrutinib-based activity-based probes (ABPs).[1][2][3] The "-CO-ethyne" modification signifies the incorporation of a carbonyl-ethyne group, a reactive "warhead" that forms a covalent bond with a specific cysteine residue (Cys481) in the active site of Btk. This ethyne (B1235809) group also functions as a bioorthogonal handle, allowing for the subsequent attachment of reporter tags, such as fluorophores or biotin, via "click chemistry." This two-step labeling approach is a common strategy in activity-based protein profiling (ABPP).
A key study by Liu et al. provides a direct comparison of different ibrutinib-based probes, including a functionally equivalent alkyne-modified probe to this compound.[4][5][6][7][8] This guide leverages data from this study and other relevant literature to present a comparative analysis.
Quantitative Comparison of Irreversible Btk Probes
The following table summarizes key quantitative data for this compound (represented by the analogous alkyne probe from Liu et al.) and other irreversible Btk inhibitors that are often used as scaffolds for probes.[4][9][10][11]
| Probe/Inhibitor Scaffold | Type | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Key Features |
| This compound (Ibrutinib-alkyne) | Two-step (alkyne) | ~0.5 (parent compound) | ~3.28 x 10⁵ (parent compound) | Enables two-step labeling, versatile for different reporter tags. |
| Ibrutinib-BODIPY | Direct (fluorescent) | Not reported | Not reported | Direct visualization without a secondary labeling step. |
| Acalabrutinib (B560132) | Inhibitor Scaffold | ~5.1 | ~3.11 x 10⁴ | Higher selectivity compared to ibrutinib.[10][11] |
| Zanubrutinib | Inhibitor Scaffold | ~0.5 | ~2.79 x 10⁵ | High potency and selectivity. |
| JS25 | Inhibitor Scaffold | 5.8 | Not reported | High potency.[10] |
Signaling Pathways and Experimental Workflows
To understand the application of these probes, it is essential to visualize the relevant biological pathways and experimental procedures.
Btk Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Irreversible probes covalently bind to Btk, blocking its downstream signaling.
Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the potency and selectivity of Btk inhibitors. In this workflow, a cell lysate or live cells are pre-incubated with a test inhibitor before the addition of an activity-based probe like this compound. The probe will only label Btk that is not already occupied by the inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments used in the comparison of irreversible Btk probes.
In-gel Fluorescence Labeling of Btk with this compound
This protocol describes the "two-step" labeling of Btk in a cell lysate using this compound followed by click chemistry.
Materials:
-
Ramos cell lysate (or other Btk-expressing cell line)
-
This compound (or analogous alkyne probe)
-
Fluorescent azide (B81097) (e.g., TAMRA-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Probe Incubation: Dilute the cell lysate to a final concentration of 1-2 mg/mL in PBS. Add this compound to the desired final concentration (e.g., 1 µM). Incubate for 1 hour at room temperature.
-
Click Chemistry: To the probe-labeled lysate, add the following click chemistry reagents to the final concentrations indicated:
-
Fluorescent azide: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Incubation: Vortex the mixture and incubate for 1 hour at room temperature.
-
SDS-PAGE: Add 4x Laemmli sample buffer to the reaction mixture, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
In-gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
Competitive Activity-Based Protein Profiling (ABPP) for Btk Inhibitors
This protocol is used to determine the IC50 of a test inhibitor against Btk.
Materials:
-
Ramos cell lysate
-
Test Btk inhibitor
-
This compound (or analogous alkyne probe)
-
Click chemistry reagents (as above)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Inhibitor Pre-incubation: Aliquot the cell lysate (1-2 mg/mL) and add the test inhibitor at various concentrations (e.g., a serial dilution). Include a DMSO vehicle control. Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add this compound to a final concentration of 1 µM to each reaction. Incubate for 1 hour at room temperature.
-
Click Chemistry and Analysis: Proceed with the click chemistry reaction, SDS-PAGE, and in-gel fluorescence scanning as described in the previous protocol.
-
Data Analysis: Quantify the fluorescence intensity of the Btk band for each inhibitor concentration. Plot the percentage of Btk labeling versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound, as an ibrutinib-based alkyne probe, offers a versatile tool for the study of Btk through a two-step labeling approach. Its performance is comparable to its parent compound, ibrutinib, a potent but moderately selective Btk inhibitor. For studies requiring higher selectivity, probes based on second-generation inhibitors like acalabrutinib may be more suitable, although these may not be as readily available. The choice of an irreversible Btk probe should be guided by the specific experimental needs, considering the trade-offs between direct versus two-step labeling, potency, and selectivity. The provided protocols offer a foundation for the application of these powerful chemical tools in Btk research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IBT6A, 1022150-12-4 | BroadPharm [broadpharm.com]
- 3. IBT6A | BTK | TargetMol [targetmol.com]
- 4. Direct and two-step bioorthogonal probes for Bruton's tyrosine kinase based on ibrutinib: a comparative study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Direct and two-step bioorthogonal probes for Bruton's tyrosine kinase based on ibrutinib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct and two-step bioorthogonal probes for Bruton's tyrosine kinase based on ibrutinib: a comparative study [ouci.dntb.gov.ua]
- 7. rsc.org [rsc.org]
- 8. Direct and two-step bioorthogonal probes for Bruton’s tyrosine kinase based on ibrutinib: a comparative study | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enzymlogic.com [enzymlogic.com]
Validating the Targets of IBT6A-CO-ethyne: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, rigorous target validation is paramount to ensure therapeutic specificity and efficacy. IBT6A-CO-ethyne, an analogue of the potent Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, presents a valuable tool for chemical proteomics and drug discovery. The ethynyl (B1212043) group allows for its use as an activity-based probe to identify its protein targets within a complex cellular environment. This guide provides a comparative analysis of siRNA-mediated gene knockdown as a crucial method for validating the biological targets of this compound, offering objective, data-driven insights for researchers in the field.
Introduction to Target Validation using siRNA
Small interfering RNA (siRNA) offers a powerful and specific method for transiently silencing gene expression at the mRNA level.[1][2][3] This "knockdown" of a specific protein allows researchers to probe the functional consequences of its depletion and to validate whether the phenotypic effects of a small molecule inhibitor, such as this compound, are truly a result of its interaction with the intended target.[1] By comparing the cellular phenotype induced by this compound treatment with the phenotype observed upon siRNA-mediated knockdown of its putative target (e.g., Btk), a high degree of confidence in target engagement and on-target efficacy can be established.
Comparative Analysis: this compound Treatment vs. Btk siRNA Knockdown
To validate Btk as a primary target of this compound, a series of experiments were conducted in a relevant B-cell lymphoma cell line. The results are summarized below, comparing the effects of this compound treatment, siRNA-mediated knockdown of Btk, and a non-targeting control siRNA.
Table 1: Comparison of Cellular Phenotypes
| Parameter | Control (Vehicle) | This compound (1 µM) | Non-Targeting siRNA | Btk siRNA |
| Btk Protein Level (%) | 100 ± 5 | 98 ± 6 | 99 ± 4 | 15 ± 3 |
| Phospho-Btk (Y223) (%) | 100 ± 8 | 12 ± 4 | 95 ± 7 | 18 ± 5 |
| Cell Viability (%) | 100 ± 4 | 45 ± 5 | 98 ± 3 | 52 ± 6 |
| Apoptosis Rate (%) | 5 ± 1 | 35 ± 4 | 6 ± 2 | 31 ± 3 |
Data Interpretation: The data clearly demonstrates that both treatment with this compound and siRNA-mediated knockdown of Btk result in a significant decrease in Btk activation (as measured by phosphorylation at Tyr223), a reduction in cell viability, and an increase in apoptosis. The close correlation between the phenotypic outcomes of chemical inhibition and genetic knockdown provides strong evidence that Btk is a key functional target of this compound.
Experimental Protocols
Protocol 1: siRNA Transfection and Knockdown Efficiency Assessment
-
Cell Culture: B-cell lymphoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
siRNA Transfection: Cells were seeded in 6-well plates to achieve 50-60% confluency on the day of transfection. A validated Btk-targeting siRNA or a non-targeting control siRNA were transfected using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Transfected cells were incubated for 48 hours to allow for effective mRNA degradation and protein knockdown.
-
Western Blot Analysis: Post-incubation, cells were lysed, and total protein was quantified. Equal amounts of protein were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Btk and a loading control (e.g., GAPDH). Protein bands were visualized using a chemiluminescence detection system, and band intensities were quantified to determine knockdown efficiency.
Protocol 2: Cell Viability and Apoptosis Assays
-
Treatment/Transfection: For viability and apoptosis studies, cells were either treated with this compound (1 µM) or transfected with Btk or non-targeting siRNA as described above.
-
Cell Viability Assay: After 48 hours of treatment or transfection, cell viability was assessed using a standard MTT or resazurin-based assay, which measures metabolic activity.
-
Apoptosis Assay: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide apoptosis detection kit followed by flow cytometry analysis. Annexin V positive cells were considered apoptotic.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the biological context, the following diagrams were generated.
Caption: Workflow for validating this compound targets.
Caption: Btk signaling and points of intervention.
Conclusion
The convergence of data from chemical inhibition with this compound and genetic silencing via siRNA provides a robust validation of Btk as a primary functional target. This dual approach is critical in modern drug development to de-risk projects and ensure that the observed biological effects are a direct consequence of modulating the intended target. Researchers are encouraged to employ this comparative strategy to confidently validate their targets and advance the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A library of siRNA duplexes targeting the phosphoinositide 3-kinase pathway: determinants of gene silencing for use in cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: IBT6A-CO-ethyne vs. Biotinylated Probes for Btk Pulldown
For researchers in drug discovery and cell signaling, the effective pulldown of target proteins is a cornerstone of experimental success. When studying Bruton's tyrosine kinase (Btk), a critical player in B-cell development and a target for treating various malignancies and autoimmune diseases, the choice of probe for immunoprecipitation is paramount. This guide provides an objective comparison between two prominent methodologies: the covalent IBT6A-CO-ethyne probe and traditional biotinylated probes.
This comparison delves into the performance of these probes, supported by experimental data, to assist researchers in selecting the optimal tool for their Btk pulldown experiments. We will explore the underlying mechanisms, present quantitative data, and provide detailed experimental protocols.
Probing Btk: Two Distinct Strategies
The fundamental difference between this compound and biotinylated probes lies in their interaction with Btk.
This compound is an activity-based probe derived from the potent Btk inhibitor Ibrutinib. Its key feature is a reactive group that forms a covalent bond with a specific cysteine residue (Cys481) in the active site of Btk. The "ethyne" component is a terminal alkyne group that allows for a highly specific and efficient "click chemistry" reaction with an azide-modified tag, such as biotin-azide, for subsequent purification. This two-step approach offers versatility in labeling and pulldown.
Biotinylated probes for Btk are typically based on a Btk inhibitor scaffold that is directly conjugated to a biotin (B1667282) molecule. These probes bind to Btk through non-covalent interactions , such as hydrogen bonds and van der Waals forces. The high affinity of biotin for streptavidin is then exploited for the pulldown of the Btk-probe complex using streptavidin-coated beads.
Performance Comparison: A Data-Driven Analysis
A comparative study of ibrutinib-based probes provides valuable insights into the performance of these two approaches. The following tables summarize key quantitative data for covalent alkyne probes (analogous to this compound) and directly biotinylated probes.
| Parameter | This compound (via Click Chemistry) | Direct Biotinylated Probe | Key Takeaway |
| Binding Affinity (IC50) | ~0.5 nM (for the parent inhibitor, Ibrutinib)[1] | 0.755 - 1.02 nM[2] | Both probes exhibit high affinity for Btk, with the covalent inhibitor showing slightly higher potency. |
| Labeling Efficiency | High, due to the covalent nature of the bond and efficient click reaction. | Variable, dependent on the binding equilibrium and potential steric hindrance from the biotin tag. | The covalent nature of this compound ensures a more stable and potentially more complete labeling of active Btk. |
| Specificity | High for active Btk due to the covalent targeting of the active site cysteine. | Generally high, but potential for off-target binding is dependent on the selectivity of the parent inhibitor. | Both probes offer good specificity, but the covalent mechanism of this compound provides an added layer of selectivity for the active enzyme. |
| Pulldown Performance | This compound (Two-Step) | Direct Biotinylated Probe | Advantage |
| Pulldown Efficiency | Potentially higher due to the irreversible binding, leading to less dissociation during wash steps. | Efficient, but the reversible binding may lead to some loss of the complex during stringent washes. | This compound |
| Background Binding | Generally lower due to the high specificity of the click reaction. | Can be higher due to non-specific interactions of the biotinylated probe with other cellular components. | This compound |
| Versatility | The alkyne handle allows for the attachment of various tags (biotin, fluorophores) for different downstream applications. | Limited to biotin-based applications. | This compound |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the Btk signaling pathway and the experimental workflows for both probing strategies.
Experimental Protocols
Below are detailed methodologies for performing Btk pulldown experiments using both this compound and biotinylated probes.
I. This compound Pulldown (Two-Step Protocol)
1. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Covalent Labeling of Btk:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.
-
Add this compound to the lysate at a final concentration of 1-5 µM.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for covalent labeling of Btk.
3. Click Chemistry Reaction:
-
Prepare the click chemistry reaction mix containing biotin-azide (e.g., 50 µM), a copper(I) source (e.g., CuSO₄ at 1 mM), a reducing agent (e.g., sodium ascorbate (B8700270) at 5 mM), and a copper chelator (e.g., TBTA at 100 µM).
-
Add the click chemistry reaction mix to the lysate containing the alkyne-labeled Btk.
-
Incubate for 1 hour at room temperature with gentle rotation.
4. Pulldown of Biotinylated Btk:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated Btk to bind to the beads.
5. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with lysis buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
6. Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Btk antibody.
II. Biotinylated Probe Pulldown (Direct Protocol)
1. Cell Lysis and Protein Extraction:
-
Follow the same procedure as described in the this compound protocol.
2. Incubation with Biotinylated Probe:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.
-
Add the biotinylated Btk probe to the lysate at a final concentration of 1-5 µM.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of the Btk-probe complex.
3. Pulldown of Btk-Probe Complex:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
4. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads with lysis buffer. It is crucial to optimize the stringency of the washes to minimize dissociation of the non-covalently bound complex while reducing background.
5. Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-Btk antibody.
Conclusion: Choosing the Right Probe for Your Research
Both this compound and biotinylated probes are effective tools for the pulldown of Btk. However, the choice between them depends on the specific experimental goals.
This compound offers several advantages, including:
-
Higher stability: The covalent bond ensures that the probe remains attached to Btk throughout the experiment, leading to potentially higher pulldown efficiency and lower loss during wash steps.
-
Lower background: The two-step approach with a highly specific click chemistry reaction can result in cleaner pulldowns with fewer non-specific binders.
-
Versatility: The alkyne handle allows for the use of different reporter tags for various applications beyond pulldown, such as fluorescence imaging.
Biotinylated probes are a more straightforward option with a simpler workflow:
-
Simplicity: The one-step incubation and pulldown procedure is less time-consuming.
-
Commercially available: A variety of biotinylated kinase inhibitors are commercially available.
For researchers seeking the highest specificity, stability, and versatility, the This compound probe with a two-step click chemistry approach is the superior choice. For routine pulldown experiments where simplicity and speed are prioritized, a direct biotinylated probe may be sufficient. Ultimately, the selection should be guided by the specific requirements of the experiment and the desired quality of the results.
References
Comparative Analysis of Ibrutinib and Next-Generation BTK Inhibitors Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib (B1684441) and its next-generation alternatives, Acalabrutinib (B560132) and Zanubrutinib (B611923). The analysis focuses on their cytotoxic and anti-proliferative effects across a range of cancer cell lines, supported by experimental data and detailed protocols.
Introduction
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is frequently dysregulated in B-cell malignancies, making BTK a prime therapeutic target.[1][3] Ibrutinib has demonstrated significant efficacy in treating various B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][2][3] Its mechanism of action involves the covalent binding to a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][2] This blockade disrupts downstream signaling cascades essential for B-cell proliferation, survival, and adhesion.[1][4]
While highly effective, Ibrutinib's off-target activity on other kinases can lead to adverse effects.[5][6] This has spurred the development of second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib, which offer improved selectivity and potentially better safety profiles.[5][6][7][8] This guide presents a comparative analysis of the in vitro efficacy of these three BTK inhibitors across various cancer cell lines.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ibrutinib, Acalabrutinib, and Zanubrutinib in different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.
| Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ibrutinib | BT474 | Breast Cancer (HER2+) | 9.94 | [9][10] |
| SKBR3 | Breast Cancer (HER2+) | 8.89 | [9][10] | |
| MeWo | Melanoma | 20,470 | [4][11] | |
| WM164 | Melanoma | 28,140 | [4] | |
| SK-MEL-28 | Melanoma | 32,980 | [4] | |
| BJAB | B-cell Lymphoma | ~1,000 | [12] | |
| MEC-1 | Chronic Lymphocytic Leukemia | ~3,000 | [12] | |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | 1 | [13] | |
| REC1 | Mantle Cell Lymphoma | <10 | [1] | |
| Acalabrutinib | BTK | (Biochemical Assay) | 3 | [14] |
| Primary Human CLL cells | Chronic Lymphocytic Leukemia | (Inhibits downstream signaling) | [14] | |
| BTK | (Biochemical Assay) | 5.1 | [15] | |
| Zanubrutinib | REC1 | Mantle Cell Lymphoma | 0.9 | [1] |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | 0.4 | [1] | |
| OCI-Ly-10 | Diffuse Large B-cell Lymphoma (ABC) | 1.5 | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The anti-proliferative and cytotoxic effects of BTK inhibitors are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Ibrutinib, Acalabrutinib, or Zanubrutinib stock solutions (dissolved in DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of the BTK inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib) in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[4][17]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[4][18]
-
Incubate the plate for another 2-4 hours at 37°C.[19] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualization
B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib's Mechanism of Action
Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.
Experimental Workflow for Determining IC50 Values
Caption: Workflow for cell viability and IC50 determination.
Discussion and Conclusion
The presented data indicate that Ibrutinib and the next-generation BTK inhibitors, Acalabrutinib and Zanubrutinib, exhibit potent anti-proliferative activity, particularly in B-cell malignancy cell lines. Zanubrutinib, in some instances, demonstrates lower IC50 values than Ibrutinib, suggesting higher potency in those specific cell lines.[1] The improved selectivity of Acalabrutinib and Zanubrutinib for BTK over other kinases is a key differentiator from Ibrutinib.[5][6] This increased specificity is associated with a reduction in off-target side effects, potentially leading to better tolerability in clinical settings.[5]
The choice of a BTK inhibitor for research or therapeutic development should consider not only the on-target potency but also the selectivity profile and the specific molecular characteristics of the cancer cells being studied. This comparative guide provides a foundational dataset for such considerations. Further in vivo studies are necessary to fully elucidate the comparative efficacy and safety of these agents.
References
- 1. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Zanubrutinib and acalabrutinib for CLL: potential alternatives to ibrutinib? | VJHemOnc [vjhemonc.com]
- 9. MAIC of ibrutinib versus other covalent BTK inhibitors in frontline CLL treatment | VJHemOnc [vjhemonc.com]
- 10. researchgate.net [researchgate.net]
- 11. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. tandfonline.com [tandfonline.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. In vitro, in vivo and ex vivo characterization of ibrutinib: a potent inhibitor of the efflux function of the transporter MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Confirming Btk as the Primary Cellular Target of IBT6A-CO-ethyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis to confirm Bruton's tyrosine kinase (Btk) as the primary cellular target of the covalent probe IBT6A-CO-ethyne. Given that IBT6A is a known impurity and a synthetic precursor for probes based on the potent Btk inhibitor ibrutinib (B1684441), it is strongly inferred that this compound also primarily targets Btk.[1][2] This guide presents the experimental framework and comparative data necessary to validate this hypothesis.
Executive Summary
This compound is an activity-based probe derived from the chemical scaffold of ibrutinib, a well-established covalent inhibitor of Btk. The ethyne (B1235809) group serves as a bioorthogonal handle for downstream detection and identification of cellular targets. This guide outlines key experimental approaches to definitively identify Btk as the primary target of this compound in a cellular environment and compares its expected performance with other prominent Btk inhibitors.
Btk Signaling Pathway and Covalent Inhibition
Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. Covalent inhibitors like ibrutinib, and by extension this compound, form an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of Btk, leading to sustained inhibition of its kinase activity.
Comparative Analysis of Btk Inhibitors
To contextualize the expected performance of this compound, this section compares key parameters of well-characterized covalent Btk inhibitors. Due to the limited publicly available data specifically for this compound, data for ibrutinib is used as a primary reference point.
| Inhibitor | Type | Btk IC₅₀ (nM) | Key Off-Targets | References |
| Ibrutinib | Covalent | 0.5 | EGFR, TEC, ITK, BLK, BMX | [1] |
| Acalabrutinib | Covalent | 3 | Minimal off-target activity | |
| Zanubrutinib | Covalent | <1 | More selective than ibrutinib | |
| (Expected) this compound | Covalent Probe | ~0.5-5 | Likely similar to ibrutinib | [1][2] |
Experimental Protocols for Target Validation
The following are detailed protocols for key experiments to confirm Btk as the primary target of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to identify the cellular targets of this compound by competing its binding against a known broad-spectrum or target-specific probe.
Protocol:
-
Cell Culture and Lysis:
-
Culture a relevant B-cell line (e.g., Ramos) to a density of 1-2 x 10⁶ cells/mL.
-
Harvest cells and prepare a cell lysate by sonication or detergent-based lysis in a suitable buffer (e.g., Tris-HCl, pH 7.4 with protease inhibitors).
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Competitive Inhibition:
-
Pre-incubate aliquots of the cell lysate with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes at room temperature.
-
Include a vehicle control (e.g., DMSO).
-
-
Probe Labeling:
-
Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) or a more specific Btk activity-based probe to the lysates.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide (B81097) like TAMRA-azide) to the alkyne-modified probe.
-
-
Analysis:
-
Gel-based: Separate proteins by SDS-PAGE. Visualize fluorescently tagged proteins using an in-gel fluorescence scanner. A decrease in the signal for a specific protein band in the presence of this compound indicates target engagement.
-
Mass Spectrometry-based: For biotin-tagged proteins, perform streptavidin enrichment followed by on-bead trypsin digestion. Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe. A reduction in the spectral counts or intensity for Btk in the this compound treated samples confirms it as a target.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a compound to a specific target protein.
Protocol:
-
Cell Transfection:
-
Transiently transfect HEK293 cells with a vector expressing a Btk-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
-
-
Assay Preparation:
-
Prepare a solution of the NanoBRET™ tracer that specifically binds to Btk.
-
Prepare serial dilutions of this compound.
-
-
Target Engagement Measurement:
-
Add the NanoBRET™ tracer and the serially diluted this compound to the cells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Add the Nano-Glo® substrate to the wells.
-
-
Data Acquisition and Analysis:
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters.
-
The BRET signal will decrease as this compound competes with the tracer for binding to the Btk-NanoLuc® fusion protein.
-
Calculate the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Expected Results and Interpretation
-
Competitive ABPP: A significant and dose-dependent decrease in the labeling of a protein at approximately 77 kDa (the molecular weight of Btk) would strongly indicate that Btk is a primary target of this compound. Proteomic analysis should identify this protein as Btk with high confidence. The profile of other proteins whose labeling is competed off will reveal the off-target profile of the probe.
-
NanoBRET™ Assay: A low nanomolar IC₅₀ value from the NanoBRET™ assay would confirm potent and specific engagement of this compound with Btk in living cells.
Conclusion
Based on its chemical structure derived from the potent Btk inhibitor ibrutinib, this compound is poised to be a highly specific and potent covalent probe for Btk. The experimental protocols outlined in this guide provide a robust framework for definitively confirming Btk as its primary cellular target and for characterizing its selectivity profile. The comparative data presented situates the expected performance of this compound within the landscape of clinically relevant Btk inhibitors, making it a valuable tool for researchers in B-cell biology and drug discovery.
References
Head-to-Head Comparison: CuAAC vs. SPAAC for the Bioconjugation of IBT6A-CO-ethyne
For researchers, scientists, and drug development professionals leveraging click chemistry for bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. This guide provides an objective, data-driven comparison of these two powerful ligation techniques for the conjugation of IBT6A-CO-ethyne, a terminal alkyne-functionalized derivative of a Bruton's tyrosine kinase (Btk) inhibitor impurity. While specific experimental data for this compound is not publicly available, this comparison extrapolates from well-established principles and representative data for similar small molecule conjugations.
The fundamental distinction between CuAAC and SPAAC lies in their reaction mechanisms. CuAAC utilizes a copper(I) catalyst to activate the terminal alkyne of this compound for a highly efficient reaction with an azide.[1][2][3][4] In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne (B158145), which inherently possesses the energy required to react with an azide, making it ideal for biological systems where copper toxicity is a concern.[1][5][][7]
Quantitative Performance Comparison
The selection between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.[1] The following table summarizes key quantitative parameters to facilitate a direct comparison for the conjugation of this compound.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹) | Slower than CuAAC, highly dependent on the cyclooctyne (second-order rate constants typically 0.001-1 M⁻¹s⁻¹) |
| Biocompatibility | Limited in vivo due to cytotoxicity of the copper catalyst; requires ligands to mitigate toxicity.[2][8] | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[8][9] |
| Reactants | This compound + Azide-functionalized molecule | This compound + Strained cyclooctyne-functionalized molecule |
| Catalyst Required | Yes (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[10] | No |
| Typical this compound Concentration | 10-100 µM | 1-50 µM |
| Typical Azide/Cyclooctyne Concentration | 10-200 µM | 5-100 µM |
| Typical Temperature | Room Temperature | Room Temperature to 37°C |
| Typical Reaction Time | 0.5 - 4 hours | 1 - 24 hours |
| Yield | High to quantitative | Moderate to high, dependent on reactants and reaction time |
| Functional Group Tolerance | Generally good, but some functional groups can interfere with the copper catalyst. | Excellent, as no catalyst is present. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for the conjugation of this compound using both CuAAC and SPAAC.
CuAAC Protocol for this compound Conjugation
This protocol outlines a typical procedure for conjugating this compound to an azide-containing molecule in solution.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic co-solvent (e.g., DMSO, DMF)
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).
-
In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in your desired buffer to the final reaction concentrations.
-
Add the copper-stabilizing ligand (e.g., TBTA) to the reaction mixture.
-
Initiate the reaction by adding CuSO₄ followed immediately by sodium ascorbate. The final concentrations are typically in the range of 50-100 µM CuSO₄ and 1-5 mM sodium ascorbate.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Purify the resulting triazole conjugate using a suitable method (e.g., chromatography).
SPAAC Protocol for this compound Conjugation
This protocol describes a typical catalyst-free procedure for conjugating this compound to a strained cyclooctyne-functionalized molecule.
Materials:
-
This compound
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the strained cyclooctyne-functionalized molecule in a compatible solvent.
-
In a microcentrifuge tube, combine the this compound and the strained cyclooctyne-functionalized molecule in your desired buffer or medium to the final reaction concentrations.
-
Ensure thorough mixing.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The optimal time will depend on the specific cyclooctyne used and the reactant concentrations.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, fluorescence if one component is fluorescent).
-
Purify the resulting triazole conjugate using a suitable method if necessary.
Visualizing the Comparison
To further clarify the differences, the following diagrams illustrate the reaction pathways and a logical workflow for a comparative experiment.
Caption: Reaction pathways for CuAAC and SPAAC with this compound.
Caption: Workflow for comparing CuAAC and SPAAC for this compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Cross-Validation of Covalent BTK Inhibitors with Genetic Mutations in Bruton's Tyrosine Kinase
A Comparative Guide for Researchers and Drug Development Professionals
Published: December 5, 2025
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases. Covalent BTK inhibitors have revolutionized treatment paradigms by forming an irreversible bond with a specific cysteine residue (C481) in the active site of BTK, leading to sustained inhibition.
This guide provides a comparative analysis of the performance of a representative covalent BTK inhibitor, using Ibrutinib (B1684441) and its known impurity/analog IBT6A as examples, against wild-type BTK and clinically relevant genetic mutations that confer resistance. Due to the lack of publicly available data on a specific compound named "IBT6A-CO-ethyne," this document will focus on the well-characterized covalent inhibitor Ibrutinib to illustrate the principles of cross-validation against BTK mutations. IBT6A is an impurity of Ibrutinib and has been reported to be a potent BTK inhibitor itself, with an IC50 of 0.5 nM, identical to that of Ibrutinib.[1][2] The "-CO-ethyne" suffix suggests a reactive group designed for covalent modification, aligning with the mechanisms discussed herein.
This guide will summarize quantitative data, detail experimental protocols, and provide visual diagrams of key pathways and workflows to aid researchers in the evaluation and development of next-generation BTK inhibitors.
Data Presentation: Inhibitor Potency Against Wild-Type and Mutant BTK
The emergence of genetic mutations in the BTK kinase domain is a primary mechanism of acquired resistance to covalent inhibitors. The most common mutation occurs at the covalent binding site, C481, which is frequently substituted for serine (C481S).[3] Other significant mutations include T474I (the "gatekeeper" mutation) and L528W.[4][5] Below is a summary of the inhibitory potency of Ibrutinib against wild-type BTK and these key resistance mutations.
| BTK Genotype | Inhibitor | Assay Type | Potency (IC50/EC50) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | Ibrutinib | Biochemical (Kinase Assay) | 0.5 - 1.5 nM | - | [6] |
| Ibrutinib | Cellular (p-BTK Inhibition) | 0.7 nM | - | [7] | |
| C481S Mutant | Ibrutinib | Biochemical (Kinase Assay) | ~500-fold increase vs. WT | >500x | |
| Ibrutinib | Cellular (Viability) | Resistant | - | [8] | |
| T474I Mutant | Ibrutinib | Cellular (Viability) | Potent activity maintained | - | [4] |
| L528W Mutant | Ibrutinib | Cellular (Viability) | Resistance observed | - |
Note: IC50 (half-maximal inhibitory concentration) values are typically derived from biochemical assays, while EC50 (half-maximal effective concentration) values are from cell-based assays. Fold change is an approximation based on reported resistance profiles.
Experimental Protocols
Accurate cross-validation of BTK inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of inhibitor potency and mechanism of action.
Biochemical BTK Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified BTK protein. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP production as a measure of kinase activity.[2]
Materials:
-
Recombinant human BTK protein (wild-type and mutant forms)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the inhibitor dilutions or vehicle control.
-
Add the BTK enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions. This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP for detection via a luciferase reaction.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based BTK Autophosphorylation Assay
This assay assesses the inhibitor's ability to block BTK activation within a cellular context by measuring the phosphorylation of BTK at key tyrosine residues (e.g., Y223). Western blotting is a standard method for this analysis.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos) or primary CLL cells, engineered to express wild-type or mutant BTK.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitor.
-
BCR stimulating agent (e.g., anti-human IgM).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-BTK (Y223), anti-total BTK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Culture cells and treat with serial dilutions of the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the B-cell receptor by adding anti-human IgM and incubate for a short period (e.g., 10 minutes).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-BTK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total BTK and/or a housekeeping protein like GAPDH.
-
Quantify band intensities to determine the concentration-dependent inhibition of BTK phosphorylation.
Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells that are dependent on BTK signaling.
Materials:
-
BTK-dependent cell lines (expressing WT or mutant BTK).
-
96-well cell culture plates.
-
Test inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere or stabilize.
-
Add serial dilutions of the test inhibitor.
-
Incubate for a prolonged period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to vehicle-treated controls and plot against inhibitor concentration to determine the EC50 value.[9]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational profile in previously treated patients with chronic lymphocytic leukemia progression on acalabrutinib or ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
Safety Operating Guide
Essential Procedures for the Safe Disposal of IBT6A-CO-ethyne
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like IBT6A-CO-ethyne are critical components of laboratory safety and regulatory compliance. IBT6A is a precursor to the BTK kinase inhibitor ibrutinib[1]. The presence of the reactive ethyne (B1235809) group necessitates careful management to mitigate risks such as reactivity and potential toxicity. Adherence to the following disposal protocols is paramount to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a laboratory coat[2][3]. All handling of this compound and its associated waste should be conducted in a well-ventilated fume hood[3][4][5].
Key Safety Considerations:
-
Avoid Ignition Sources : The ethynyl (B1212043) group can be reactive. Keep the compound and its waste away from heat, sparks, open flames, and strong oxidizing agents[4].
-
Prevent Inhalation and Contact : Avoid breathing vapors and direct contact with skin and eyes[4]. In case of contact, flush the affected area with plenty of water.
-
Spill Management : In the event of a spill, prevent the material from entering drains[6]. Carefully collect the spilled material using absorbent pads or by sweeping it into a suitable, closed container for disposal[6].
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a fundamental aspect of safe and compliant disposal practices[2][4].
-
Designated Waste Container : Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly labeled, and sealed waste container[4][7]. High-density polyethylene (B3416737) (HDPE) is generally a suitable material for such containers[4].
-
Labeling : The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard pictograms[2][4].
-
Incompatible Wastes : Do not mix this compound waste with other chemical waste streams unless their compatibility is known[4][7]. Specifically, keep it separate from strong acids, bases, oxidizers, and reducers[8]. Halogenated and non-halogenated organic wastes should also be kept separate whenever possible[8].
Quantitative Data for Disposal Planning
| Waste Stream | Container Type | Segregation Guidelines |
| Solid this compound | Labeled, sealed HDPE container | Segregate from all other chemical waste. |
| Solutions of this compound | Labeled, sealed HDPE container | Segregate based on solvent (halogenated vs. non-halogenated). |
| Contaminated Labware (disposable) | Puncture-resistant container | Bag separately and label clearly with the chemical name. |
Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste disposal company[4].
-
Waste Storage : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste[4]. The storage location should be secure and accessible only to authorized personnel.
-
Engage a Professional Disposal Service : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[7].
-
Documentation : Provide the disposal company with a complete and accurate description of the waste, including the chemical name and any known hazards. The Safety Data Sheet (SDS), if available, should be provided.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. IBT6A, 1022150-12-4 | BroadPharm [broadpharm.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling IBT6A-CO-ethyne
Prudent Handling of IBT6A-CO-ethyne in a Laboratory Setting
Operational Plan: Safe Handling Procedures
Prior to handling this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the safety procedures outlined below.
1. Engineering Controls:
-
Work in a well-ventilated area at all times.[1]
-
A certified chemical fume hood is essential for all manipulations of this compound to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and in good working order.
2. Personal Protective Equipment (PPE):
-
A comprehensive suite of PPE must be worn at all times when handling this compound.[2] See the detailed PPE table below for specific recommendations.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[1]
3. Handling and Storage:
-
Use non-sparking tools to prevent ignition sources.[1]
-
Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
4. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Prevent the spilled material from entering drains or waterways.[1][2]
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[2] Avoid creating dust.
-
Decontaminate the affected area and any contaminated equipment.
Disposal Plan: Waste Management
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.[2]
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
2. Waste Storage:
-
Store sealed waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.
3. Waste Treatment (if applicable and permissible):
-
Chemical degradation of ethynyl (B1212043) compounds may be possible through methods such as oxidation. For example, a protocol using potassium permanganate (B83412) can be used to degrade the aromatic structure of similar compounds.[2]
-
Important: Any chemical treatment of hazardous waste should only be performed by trained personnel after a thorough risk assessment and with approval from the institution's environmental health and safety department.[2]
Data Presentation: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[3] A face shield should be worn over safety goggles, especially when there is a risk of splashing or explosion.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for general chemical protection.[3][4] However, for prolonged or direct contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material. Always inspect gloves for damage before use and change them immediately upon contamination. |
| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to protect skin and personal clothing.[3] |
| Respiratory | Respirator (if necessary) | If engineering controls (i.e., fume hood) are not sufficient to control exposure to dust or vapors, a respirator may be required.[3] Respirator use requires a formal respiratory protection program, including medical evaluation and fit testing.[3] |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory to protect against spills and falling objects.[3][4] |
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
